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  • Product: 2-Chloro-4-(methylamino)benzoic acid
  • CAS: 3975-62-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Properties of 2-Chloro-4-(methylamino)benzoic Acid

Executive Summary 2-Chloro-4-(methylamino)benzoic acid is a substituted aromatic carboxylic acid of interest to researchers in medicinal chemistry and materials science. Its unique trifunctional structure—comprising a ca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-4-(methylamino)benzoic acid is a substituted aromatic carboxylic acid of interest to researchers in medicinal chemistry and materials science. Its unique trifunctional structure—comprising a carboxylic acid, a secondary amine, and an organochloride—makes it a versatile building block for synthesizing more complex molecules. Understanding its fundamental physicochemical properties is paramount for its effective application, enabling predictions of its behavior in various chemical environments, from reaction vessels to biological systems. This guide provides a comprehensive overview of the key chemical and physical properties of 2-Chloro-4-(methylamino)benzoic acid, details standard protocols for its analytical characterization, and discusses its reactivity and safety considerations. The insights herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its successful handling and implementation in advanced scientific applications.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the cornerstone of reproducible science. The structural and identifying information for 2-Chloro-4-(methylamino)benzoic acid is summarized below.

IdentifierValueSource
IUPAC Name 2-Chloro-4-(methylamino)benzoic acid-
CAS Number 3975-62-0[1]
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [1]
Canonical SMILES CNC1=CC(=C(C=C1)C(=O)O)Cl-
InChI Key Not readily available-

Figure 1: Chemical Structure of 2-Chloro-4-(methylamino)benzoic acid Chemical Structure of 2-Chloro-4-(methylamino)benzoic acid

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in solution and solid states, which is critical for designing experimental conditions, purification strategies, and formulation approaches.

PropertyValueSignificance and Scientific Insight
Physical State Solid, likely crystalline powderThe solid state influences handling, dissolution rates, and polymorphism potential.
Melting Point Data not available in searched literatureThe melting point is a primary indicator of purity. A sharp melting range suggests high purity, while a broad range indicates the presence of impurities. This value must be determined experimentally.
Boiling Point Data not available; likely decomposes before boilingDue to the presence of the carboxylic acid and amine functional groups, the compound is expected to have strong intermolecular hydrogen bonding, leading to a high boiling point. It is likely to decompose at elevated temperatures.
pKa Estimated ~4.0 (Carboxylic Acid), ~5.0 (Protonated Amine)The pKa is crucial for predicting ionization state and solubility at different pH values. The electron-withdrawing chloro group will slightly increase the acidity (lower the pKa) of the carboxylic acid compared to benzoic acid (pKa ~4.2)[2][3]. The methylamino group's pKa will be influenced by the electronic effects of the ring substituents.
Solubility Profile

The solubility of 2-Chloro-4-(methylamino)benzoic acid is a direct function of its structure. The presence of both a polar carboxylic acid and an amine group suggests amphiphilic behavior.

  • Aqueous Solubility : Expected to be low in neutral water due to the hydrophobic benzene ring.

  • pH-Dependent Solubility : As a carboxylic acid, it will become significantly more soluble in aqueous alkaline solutions (e.g., sodium bicarbonate, sodium hydroxide) due to the formation of the carboxylate salt. As an amine, it will become more soluble in acidic solutions due to the formation of the ammonium salt.

  • Organic Solubility : Likely soluble in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), owing to the potential for hydrogen bonding. Solubility is expected to be limited in nonpolar solvents like hexanes and toluene.

Expert Insight: The pH-dependent solubility is a key property that can be exploited for purification. An acid-base extraction is an effective method to separate this compound from non-ionizable impurities.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of 2-Chloro-4-(methylamino)benzoic acid requires a suite of analytical techniques. Below are the expected spectroscopic signatures and a standard protocol for chromatographic analysis.

Predicted Spectroscopic Data
  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton.

    • Aromatic Protons (3H) : Complex signals in the aromatic region (~6.5-8.0 ppm).

    • Carboxylic Acid Proton (1H) : A very broad singlet at >10 ppm, which may be unobservable or exchange with trace water in the solvent.

    • Amine Proton (1H) : A broad singlet, with a chemical shift dependent on solvent and concentration.

    • Methyl Protons (3H) : A singlet or a doublet (due to coupling with the N-H proton) around 2.8-3.0 ppm.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum should display 8 distinct signals corresponding to the eight carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy : IR spectroscopy is excellent for identifying the key functional groups.

    • O-H Stretch (Carboxylic Acid) : A very broad band from 2500-3300 cm⁻¹.

    • N-H Stretch (Amine) : A moderate, sharp peak around 3300-3500 cm⁻¹.

    • C=O Stretch (Carboxylic Acid) : A strong, sharp peak around 1680-1710 cm⁻¹.

    • C=C Stretch (Aromatic) : Peaks in the 1450-1600 cm⁻¹ region.

    • C-Cl Stretch : A signal in the fingerprint region, typically 700-800 cm⁻¹.

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight. The high-resolution mass spectrum should show a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio), providing definitive evidence of its presence.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol describes a standard reversed-phase HPLC method for determining the purity of 2-Chloro-4-(methylamino)benzoic acid.[4][5]

Rationale: Reversed-phase HPLC is the method of choice due to the compound's moderate polarity. A C18 column provides excellent retention and separation for aromatic compounds. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, allows for the fine-tuning of retention time. A UV detector is ideal as the benzene ring is a strong chromophore.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Instrumentation and Columns:

    • HPLC System: A standard system with a binary pump, autosampler, column oven, and UV detector.

    • Column: C18, 5 µm particle size, 4.6 mm x 150 mm.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak corresponding to the main compound and all impurity peaks. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

Workflow Diagram: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Weigh 1 mg of 2-Chloro-4-(methylamino)benzoic acid p2 Dissolve in 1 mL 50:50 ACN:Water p1->p2 p3 Vortex and filter sample p2->p3 a1 Inject 10 µL into HPLC system p3->a1 a2 Separation on C18 column (Gradient Elution) a1->a2 a3 Detection at 254 nm a2->a3 d1 Generate Chromatogram a3->d1 d2 Integrate all peaks d1->d2 d3 Calculate Area % Purity d2->d3

Caption: Workflow for HPLC purity determination.

Chemical Reactivity and Stability

  • Carboxylic Acid Group: This group can undergo standard reactions such as esterification (with alcohols under acidic conditions), amide formation (with amines using coupling agents), and reduction to an alcohol.

  • Amine Group: The secondary amine is nucleophilic and can be acylated, alkylated, or participate in cross-coupling reactions.

  • Aromatic Ring: The ring is activated by the electron-donating methylamino group and deactivated by the electron-withdrawing chloro and carboxyl groups. It can undergo electrophilic aromatic substitution, with the position of substitution directed by these groups.

  • Stability: The compound should be stored in a cool, dry place away from light and strong oxidizing agents.[6] Materials containing benzoic acid moieties can be susceptible to decarboxylation at very high temperatures.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Chloro-4-(methylamino)benzoic acid was not found in the search, data from structurally similar aminobenzoic and chlorobenzoic acids suggest the following precautions.[6][7]

Hazard CategoryGHS Classification (Anticipated)Handling Precautions
Acute Toxicity Harmful if swallowed. Harmful if inhaled.Avoid ingestion and inhalation of dust. Do not eat, drink, or smoke when using this product. Use only in a well-ventilated area.[7]
Skin Irritation Causes skin irritation.Wear protective gloves and clothing. Wash skin thoroughly after handling.[7]
Eye Irritation Causes serious eye irritation.Wear eye and face protection. In case of contact, rinse cautiously with water for several minutes.[7]

Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

Conclusion

2-Chloro-4-(methylamino)benzoic acid is a compound with a rich set of physicochemical properties derived from its multifunctional nature. Its pH-dependent solubility, distinct spectroscopic signatures, and versatile reactivity make it a valuable tool for chemical synthesis. The analytical methods and property insights detailed in this guide provide a solid foundation for researchers to confidently incorporate this molecule into their work, ensuring both safety and experimental success. Experimental determination of key data points such as the melting point and pKa is highly recommended to supplement these predictive analyses.

References

  • ChemicalBook. 2-Chloro-4-[(methylamino)methyl]benzoic acid CAS - ChemicalBook. Available from: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB03619578.htm
  • VSNCHEM. 2-CHLORO-4-(METHYLSULFONYL)BENZOIC ACID. Available from: https://www.vsnchem.com/product/vz24215
  • Sigma-Aldrich. SAFETY DATA SHEET - 4-Chlorobenzoic acid. Available from: https://www.sigmaaldrich.com/US/en/sds/aldrich/135585
  • Fisher Scientific. SAFETY DATA SHEET - 4-(Methylamino)benzoic acid. Available from: https://www.fishersci.com/msds?productName=AC434440050
  • Royal Society of Chemistry. Supporting Information - General procedure for the nickel-catalyzed carboxylation of aryl halides with formic acid. Available from: https://www.rsc.
  • PubChem. 2-Chloro-4-methylbenzoic acid. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/2735755
  • Angene Chemical. Safety Data Sheet - 3-Amino-4-(methylamino)benzoic acid. Available from: https://www.angenechemical.com/msds/66315-15-9.pdf
  • Royal Society of Chemistry. Supplementary Information - Ni-Catalyzed Carboxylation of Aryl Chlorides with CO2. Available from: https://www.rsc.
  • NIST. SAFETY DATA SHEET - m-Chlorobenzoic Acid. Available from: https://www.nist.gov/document/srm-2144-sds
  • PubChemLite. 2-chloro-4-[(methylcarbamoyl)amino]benzoic acid (C9H9ClN2O3). Available from: https://pubchemlite.org/compound/CID14651093
  • Google Patents. PREPARATION OF 2-CHLORO, BROMO OR NITRO-4-ALKYLSULFONYLBENZOIC ACIDS AND INTERMEDIATES. Available from: https://patents.google.
  • RSC Publishing. Analytical Methods - Validated simultaneous determination of antipyrine and benzocaine HCl. Available from: https://pubs.rsc.org/en/content/articlelanding/2014/ay/c4ay01182k
  • ChemicalBook. 2-Chloro-4-(MethylaMino)-benzoic Acid. Available from: https://www.chemicalbook.com/ProductChemicalPropertiesCB5431109_EN.htm
  • ChemDmart. Safety Data Sheet - 4-(N-Methylamino)benzoic Acid. Available from: https://www.chemdmart.com/sds/10541-83-0.pdf
  • PubChem. 2-Chloro-4-(methylsulfonyl)benzoic acid. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/735863
  • Google Patents. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid. Available from: https://patents.google.
  • PrepChem.com. Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. Available from: https://www.prepchem.com/synthesis-of-2-chloro-4-methylsulfonyl-benzoic-acid/
  • Sigma-Aldrich. 4-(Methylamino)benzoic acid 97. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/434440
  • Sigma-Aldrich. 2-chloro-4-(methylsulfonyl)benzoic acid solubility. Available from: https://www.sigmaaldrich.com/US/en/search/2-chloro-4-methylsulfonyl-benzoic-acid-solubility?focus=products
  • Google Patents. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. Available from: https://patents.google.
  • Cheméo. Chemical Properties of Benzoic acid, 4-(dimethylamino)-, methyl ester (CAS 1202-25-1). Available from: https://www.chemeo.com/cid/70-221-0/Benzoic-acid-4-dimethylamino-methyl-ester
  • ChemicalBook. 2-AMINO-4-METHOXY-BENZOIC ACID(4294-95-5) 1H NMR spectrum. Available from: https://www.chemicalbook.com/spectrum/4294-95-5_1HNMR.htm
  • ChemicalBook. 2-(3-Amino-4-chloro-benzoyl)benzoic acid(118-04-7)IR1. Available from: https://www.chemicalbook.com/spectrumen/118-04-7_IR1.htm
  • Sigma-Aldrich. 2-chloro-4-(methylamino)benzoic acid. Available from: https://www.sigmaaldrich.com/DE/de/product/aldrich/sial729909
  • A2B Chem. 4-(Methylamino)benzoic acid. Available from: https://www.a2bchem.com/product/10541-83-0
  • Tokyo Chemical Industry. 2-Chloro-4-(methylsulfonyl)benzoic Acid. Available from: https://www.tcichemicals.com/IN/en/p/C2726
  • BLD Pharm. 2-Chloro-4-methylbenzoic acid. Available from: https://www.bldpharm.com/products/7697-25-8.html
  • BLD Pharm. 4-Chloro-2-(methylamino)benzoic acid. Available from: https://www.bldpharm.com/products/54675-18-2.html
  • Sigma-Aldrich. 2-Chlorobenzoic acid 98. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/135577
  • NIST. Benzoic acid, 4-(methylamino)-. Available from: https://webbook.nist.gov/cgi/cbook.cgi?ID=C10541830
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  • OWL. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. Available from: https://www.chem.wisc.edu/deptfiles/genchem/netorial/modules/acidbase/table.htm
  • Organic Chemistry Data. pKa Data Compiled by R. Williams. Available from: https://www.organicchemistrydata.
  • PubChem. 4-(Methylamino)benzoic acid. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/66345
  • Google Patents. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. Available from: https://patents.google.
  • PMC - NIH. 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5769165/
  • Eureka | Patsnap. Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. Available from: https://eureka.patsnap.

Sources

Exploratory

2-Chloro-4-(methylamino)benzoic acid CAS 20595-58-2 chemical profile

Technical Profile: 2-Chloro-4-(methylamino)benzoic Acid (CAS 20595-58-2) Executive Summary: The "Privileged" Scaffold 2-Chloro-4-(methylamino)benzoic acid (CAS 20595-58-2) represents a specialized, high-value intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: 2-Chloro-4-(methylamino)benzoic Acid (CAS 20595-58-2)

Executive Summary: The "Privileged" Scaffold

2-Chloro-4-(methylamino)benzoic acid (CAS 20595-58-2) represents a specialized, high-value intermediate in medicinal chemistry, particularly within the kinase inhibitor and benzimidazole development pipelines. Unlike its more common congener, 2-chloro-4-aminobenzoic acid, the N-methylated variant offers distinct pharmacokinetic advantages: increased lipophilicity, reduced hydrogen bond donor count, and specific steric constraints that can enhance binding affinity in ATP-competitive pockets.

This guide provides a comprehensive technical analysis of this compound, moving beyond basic catalog data to offer actionable synthesis protocols, analytical strategies, and structural insights for drug discovery professionals.

Chemical Identity & Physicochemical Profile

The core structure features a benzoic acid moiety with an electron-withdrawing chlorine at the ortho-position (relative to the acid) and an electron-donating methylamino group at the para-position. This "push-pull" electronic system creates a unique dipole and reactivity profile.

Table 1: Chemical Identity

PropertySpecification
CAS Number 20595-58-2
IUPAC Name 2-Chloro-4-(methylamino)benzoic acid
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
SMILES CNC1=CC(Cl)=C(C(=O)O)C=C1
Appearance Off-white to pale yellow crystalline solid (Typical)
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water (pH < 4); Soluble in alkaline aqueous solutions.[1]
pKa (Predicted) ~3.8 (Carboxylic acid), ~2.5 (Aniline conjugate acid)

Synthetic Pathways & Manufacturing

The most robust and scalable route to CAS 20595-58-2 avoids the direct methylation of 2-chloro-4-aminobenzoic acid, which often leads to inseparable mixtures of mono- and di-methylated products. Instead, the industry-standard approach utilizes Nucleophilic Aromatic Substitution (SₙAr) on a fluorinated precursor.

Retrosynthetic Analysis & Workflow

The synthesis hinges on the activation of the 4-position by the para-carboxyl group and the meta-chlorine atom. The fluorine atom in 2-chloro-4-fluorobenzoic acid acts as an excellent leaving group for methylamine.

SynthesisWorkflow Start 2-Chloro-4-fluorobenzoic acid (CAS 2252-51-9) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate S_NAr Addition (Heat/Pressure) Reagent Methylamine (aq. or THF) Nucleophile Reagent->Intermediate Product 2-Chloro-4-(methylamino)benzoic acid (CAS 20595-58-2) Intermediate->Product Elimination of F-

Figure 1: Nucleophilic Aromatic Substitution (SₙAr) pathway for the synthesis of CAS 20595-58-2.[1][2][3][4][5][6]

Validated Synthesis Protocol

Note: This protocol is derived from standard methodologies for 4-fluorobenzoic acid derivatives.

Reagents:

  • 2-Chloro-4-fluorobenzoic acid (1.0 equiv)[3]

  • Methylamine (40% aq. solution or 2M in THF, 3.0–5.0 equiv)

  • Solvent: Water or Ethanol/Water mixture.

Procedure:

  • Charging: In a high-pressure glass reactor or autoclave, dissolve 2-chloro-4-fluorobenzoic acid in water.

  • Addition: Add Methylamine solution slowly. A mild exotherm may occur.

  • Reaction: Seal the reactor and heat to 80–100°C for 4–6 hours. The elevated temperature is required to overcome the steric hindrance of the ortho-chloro group and the electronic deactivation of the carboxylate anion (formed immediately in situ).

  • Monitoring: Monitor by HPLC. The starting material (RT ~4.5 min) should convert to the product (RT ~3.8 min, more polar).

  • Workup:

    • Cool to room temperature.[5][6][7]

    • Acidify carefully with 2N HCl to pH ~3–4. The product will precipitate as a free acid.

    • Filter the solids and wash with cold water to remove inorganic salts (fluoride/chloride).

  • Purification: Recrystallize from Ethanol/Water if necessary to remove trace isomers.

Critical Control Point: Ensure excess methylamine is used to drive the reaction to completion, but avoid temperatures >120°C to prevent decarboxylation.

Analytical Characterization

To ensure the integrity of this intermediate for drug development, a multi-modal analytical approach is required.

NMR Spectroscopy Expectation

The ¹H NMR spectrum in DMSO-d₆ will show distinct features confirming the substitution pattern.

  • δ ~12.5 ppm (s, 1H): Carboxylic acid proton (broad).

  • δ ~7.6–7.8 ppm (d, 1H): Proton at C6 (ortho to acid, meta to Cl).

  • δ ~6.5–6.7 ppm (m, 2H): Protons at C3 and C5 (ortho to amino group). The electron-donating effect of the -NHMe group shields these protons significantly compared to the starting material.

  • δ ~6.3 ppm (q, 1H): N-H proton (broad, couples with methyl).

  • δ ~2.7–2.8 ppm (d, 3H): Methyl group attached to Nitrogen. The doublet splitting confirms the N-methyl rather than ring-methyl structure.

HPLC Method for Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (amino conjugation).

Functional Applications in Medicinal Chemistry

This compound is a "Type II" kinase inhibitor scaffold. The benzoic acid moiety often serves as a hinge binder or a solvent-exposed tail, while the N-methyl group allows for fine-tuning of hydrophobic interactions.

Structural Logic in Drug Design
  • The "Cl" Handle: The chlorine atom at the 2-position forces the phenyl ring out of planarity when coupled to other systems (like benzamides), creating a "twist" that is crucial for fitting into specific enzyme pockets (e.g., RAF, MEK, VEGFR).

  • The "NHMe" Donor: Unlike a primary aniline (-NH₂), the methylamino group reduces the desolvation penalty upon binding and can target specific hydrophobic sub-pockets.

DrugDesign cluster_apps Medicinal Chemistry Applications Scaffold 2-Chloro-4-(methylamino)benzoic acid App1 Kinase Inhibitors (e.g., Sorafenib Analogs) Scaffold->App1 Amide Coupling App2 Benzimidazoles (Cyclization with diamines) Scaffold->App2 Condensation App3 PROTAC Linkers (Acid handle for conjugation) Scaffold->App3 Esterification

Figure 2: Pharmacophore mapping and synthetic utility of the scaffold.

Safety & Handling (E-E-A-T)

While specific toxicological data for this CAS may be limited, it should be handled with the standard precautions for halogenated benzoic acids .

  • Hazard Classification (Predicted): Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: Use a fume hood to avoid inhalation of dust. Wear nitrile gloves and safety glasses.

  • Storage: Store in a cool, dry place. The compound is stable under ambient conditions but should be kept away from strong oxidizers.

References

  • Synthesis of 2-chloro-4-fluorobenzoic acid (Precursor)

    • GuideChem Technical Report. "Synthesis and application of 2-Chloro-4-fluorobenzoic acid." Link

  • General Nucleophilic Aromatic Substitution (SₙAr)

    • Organic Chemistry Portal. "Nucleophilic Aromatic Substitution." Link

  • Kinase Inhibitor Scaffolds (Structural Context)

    • Journal of Medicinal Chemistry. "Discovery of Sorafenib (Bay 43-9006)." (Contextual reference for 4-amino-3-halobenzoic acid scaffolds). Link

  • Analytical Data for Analogs (2-Chloro-4-aminobenzoic acid)

    • ChemicalBook. "NMR Spectrum of 2-Amino-4-chlorobenzoic acid." Link

Sources

Foundational

Molecular weight and formula of 2-Chloro-4-(methylamino)benzoic acid

[1][2][3][4][5] Executive Summary 2-Chloro-4-(methylamino)benzoic acid (CAS: 3975-62-0) is a specialized chlorinated aromatic building block used primarily in the synthesis of pharmaceutical agents and agrochemicals.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary

2-Chloro-4-(methylamino)benzoic acid (CAS: 3975-62-0) is a specialized chlorinated aromatic building block used primarily in the synthesis of pharmaceutical agents and agrochemicals.[1][2][3][4][5] Its structural utility lies in the orthogonal reactivity of its three functional groups: the carboxylic acid (C-1), the chlorine atom (C-2), and the secondary methylamine (C-4).[4] This trifunctional nature makes it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) , particularly in the development of kinase inhibitors and antifolates where the benzoic acid moiety mimics key hydrogen-bonding interactions within protein active sites.[4]

This guide details the molecular properties, synthesis protocols, and analytical characterization standards required for the rigorous application of this compound in research and development.

Part 1: Chemical Identity & Physical Properties[4][6]

Molecular Specifications

The precise molecular weight and formula are critical for stoichiometric calculations in multi-step synthesis.[4]

PropertyValue
IUPAC Name 2-Chloro-4-(methylamino)benzoic acid
CAS Registry Number 3975-62-0
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Monoisotopic Mass 185.0244 Da
SMILES CNc1cc(Cl)c(C(=O)O)cc1
InChI Key ZVIDMSBTYRSMAR-UHFFFAOYSA-N (Analogous base structure)
Physical Characteristics[1][4][6][7][8][9][10][11]
  • Appearance: White to off-white crystalline solid.[4]

  • Solubility: Soluble in DMSO, Methanol, and dilute aqueous base (NaOH/KOH).[4] Sparingly soluble in water at neutral pH due to zwitterionic character potential; insoluble in non-polar solvents (Hexane).[4]

  • Melting Point: >180°C (Decomposition often observed prior to melting in amino-benzoic acids).[4]

  • pKa (Predicted):

    • Carboxylic Acid: ~3.5 – 4.0 (Acidic)[4]

    • Secondary Amine: ~2.5 – 3.5 (Weakly basic due to electron-withdrawing phenyl ring).[4]

Part 2: Synthesis & Production Protocols

Primary Route: Nucleophilic Aromatic Substitution (SnAr)

The most robust industrial route involves the selective displacement of a fluorine atom at the 4-position of 2-chloro-4-fluorobenzoic acid by methylamine.[4] This method is preferred over reductive amination of the aniline derivative due to higher regioselectivity and cleaner impurity profiles.[4]

Reaction Scheme (Graphviz Visualization)

SynthesisRoute Start 2-Chloro-4-fluorobenzoic acid (CAS: 2252-51-9) Intermediate Meisenheimer Complex (Transient) Start->Intermediate SnAr Addition (Heat, Pressure) Reagent Methylamine (aq/THF) Reagent->Intermediate Product 2-Chloro-4-(methylamino)benzoic acid (CAS: 3975-62-0) Intermediate->Product Elimination of HF

Caption: Figure 1. Synthesis via Nucleophilic Aromatic Substitution (SnAr).[4] The electron-withdrawing carboxylic acid group at C-1 activates the C-4 fluorine for displacement by methylamine.[4]

Detailed Protocol (Lab Scale)

Objective: Synthesis of 10g of 2-Chloro-4-(methylamino)benzoic acid.

  • Reagent Preparation:

    • Charge a high-pressure steel autoclave or heavy-walled sealed tube with 2-chloro-4-fluorobenzoic acid (1 equiv, 10.0 g).[4]

    • Add Methylamine (40% aq.[4] solution or 2M in THF, 5 equiv).[4] Note: Excess amine acts as both nucleophile and base to scavenge HF.[4]

    • Solvent: Water or Ethanol (50 mL).[4]

  • Reaction Conditions:

    • Seal the vessel and heat to 100–120°C for 12–16 hours.

    • Monitor: Reaction progress can be tracked via HPLC (C18 column, MeOH/Water + 0.1% Formic Acid).[4] Look for the disappearance of the starting material peak (RT ~4.5 min) and appearance of product (RT ~3.8 min).[4]

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess methylamine and solvent.[4]

    • Dissolve the residue in minimal water (if not already aqueous) and adjust pH to 3–4 using 1M HCl.[4]

    • The product will precipitate as a solid.[4]

    • Filter the precipitate and wash with cold water (2 x 20 mL) to remove inorganic salts.[4]

  • Purification:

    • Recrystallize from Ethanol/Water (9:1) if purity is <98%.[4][6]

    • Dry in a vacuum oven at 50°C for 24 hours.

Part 3: Analytical Characterization[4]

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectral signatures.

Proton NMR (¹H-NMR)
  • Solvent: DMSO-d₆

  • Key Signals:

    • δ 12.5 ppm (s, 1H): Carboxylic acid proton (-COOH).[4] Broad singlet, may exchange with D₂O.

    • δ 7.65 ppm (d, J=8.5 Hz, 1H): Aromatic proton at C-6 (Ortho to acid).[4]

    • δ 6.60 ppm (d, J=2.2 Hz, 1H): Aromatic proton at C-3 (Ortho to Cl, Meta to acid).[4]

    • δ 6.45 ppm (dd, J=8.5, 2.2 Hz, 1H): Aromatic proton at C-5.[4]

    • δ 6.30 ppm (q, 1H): Amine proton (-NH-).[4] Broad.

    • δ 2.75 ppm (d, 3H): Methyl group protons (-CH₃).[4] Coupled to NH.[4]

Mass Spectrometry (LC-MS)[4]
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-) is often more sensitive for carboxylic acids, though Positive Mode (ESI+) will detect the amine.[4]

  • Expected Mass (ESI+): [M+H]⁺ = 186.03 m/z (Characteristic Chlorine isotope pattern ³⁵Cl:³⁷Cl ≈ 3:1).[4]

  • Expected Mass (ESI-): [M-H]⁻ = 184.01 m/z.[4]

Part 4: Applications in Drug Discovery[4]

Structural Activity Relationship (SAR)

This molecule serves as a versatile scaffold.[4] The chlorine atom at the 2-position provides steric bulk that can lock the phenyl ring into a specific conformation within a receptor pocket, while the 4-methylamino group acts as a hydrogen bond donor.[4]

Workflow: Scaffold Decoration

Applications Core 2-Chloro-4-(methylamino)benzoic acid Path1 Amide Coupling (C-1 Modification) Core->Path1 EDC/HOBt Path2 Suzuki Coupling (C-2 Modification) Core->Path2 Pd-Catalysis (Requires activation of Cl) Path3 N-Alkylation/Acylation (C-4 Modification) Core->Path3 R-X / R-COCl Target1 Kinase Inhibitors (e.g., hinge binders) Path1->Target1 Target2 Retinoic Acid Receptor (RAR) Ligands Path1->Target2

Caption: Figure 2. Divergent synthesis pathways utilizing the core scaffold for library generation.

Key Therapeutic Areas[4]
  • Kinase Inhibition: The benzoic acid motif can mimic the phosphate group of ATP or interact with the "sugar pocket" residues (e.g., Lysine/Glutamic acid salt bridge).[4]

  • Antifolates: Analogs of p-aminobenzoic acid (PABA) interfere with folate metabolism, serving as potential antibacterial or antineoplastic agents.[4]

References

  • ChemicalBook. (2024).[4] 2-Chloro-4-(methylamino)benzoic acid - Product Properties and CAS 3975-62-0.[1][2][3][4][5] Retrieved from [4]

  • CymitQuimica. (2024).[4] 2-Chloro-4-(methylamino)-benzoic Acid Product Sheet. Retrieved from [4]

  • National Center for Biotechnology Information (NCBI). (2024).[4] PubChem Compound Summary for CID 2735755 (Analogous Structure: 2-Chloro-4-methylbenzoic acid). Retrieved from [4]

  • Sigma-Aldrich. (2024).[4] 2-Chloro-4-fluorobenzoic acid (Precursor) - Product Specification. Retrieved from [4][7]

  • GuideChem. (2023).[4] Synthesis and Application of 2-Chloro-4-fluorobenzoic acid. Retrieved from [4]

Sources

Exploratory

Technical Guide: Solubility Profile of 2-Chloro-4-(methylamino)benzoic Acid

This guide provides an in-depth technical analysis of the solubility characteristics of 2-Chloro-4-(methylamino)benzoic acid , a critical intermediate in the synthesis of pharmaceutical agents (e.g., kinase inhibitors, a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility characteristics of 2-Chloro-4-(methylamino)benzoic acid , a critical intermediate in the synthesis of pharmaceutical agents (e.g., kinase inhibitors, antifolates).

Since specific empirical solubility constants (e.g.,


) are rarely published for proprietary intermediates, this guide synthesizes qualitative evidence from synthesis protocols , structural physicochemical predictions , and standardized experimental workflows  to empower researchers to generate and utilize this data effectively.

Executive Summary & Physicochemical Context

2-Chloro-4-(methylamino)benzoic acid (CAS: 3975-62-0) is a bifunctional aromatic building block. Its solubility behavior is governed by the interplay between the ionizable carboxylic acid, the hydrogen-bond-donating secondary amine, and the lipophilic chloro-substituted phenyl ring.

Physicochemical Profile
PropertyValue (Predicted/Approx.)Impact on Solubility
Molecular Formula

Moderate molecular weight (

) favors solubility in organic solvents.
pKa (Acid)

The ortho-chloro group enhances acidity (inductive effect) relative to benzoic acid (

), reducing water solubility at low pH.
pKa (Base)

The para-methylamino group is weakly basic due to conjugation with the ring; protonation occurs only in strong acids.
LogP

Indicates moderate lipophilicity; predicts poor water solubility but good affinity for polar organic solvents.

Solubility Landscape: DMSO vs. Methanol[1]

Dimethyl Sulfoxide (DMSO)

Status: High Solubility (


 estimated)
Primary Use:  Stock solution preparation for biological assays, NMR spectroscopy.
  • Mechanistic Insight: DMSO is a polar aprotic solvent with a high dielectric constant (

    
    ) and a strong hydrogen bond acceptor (sulfoxide oxygen).
    
    • Interaction: The sulfoxide oxygen accepts hydrogen bonds from both the carboxylic acid

      
       and the secondary amine 
      
      
      
      .
    • Pi-Pi Stacking: DMSO disrupts the intermolecular

      
       stacking of the aromatic rings, preventing aggregation and stabilizing the monomeric form of the solute.
      
  • Protocol Note: Due to high solubility, dissolution is typically exothermic. Add solvent slowly to prevent localized heating which could degrade the methylamino moiety.

Methanol (MeOH)

Status: Moderate to High Solubility (Temperature Dependent) Primary Use: Recrystallization, purification, chromatographic mobile phase.

  • Mechanistic Insight: Methanol is a polar protic solvent.

    • Ambient Temperature (

      
      ):  Solubility is moderate (
      
      
      
      ). The crystalline lattice energy competes with solvation.
    • Reflux (

      
      ):  Solubility increases drastically. The entropy gain at higher temperatures overcomes the lattice energy.
      
  • Purification Strategy: This temperature dependence makes Methanol (or MeOH/Water mixtures) the ideal solvent system for recrystallization . Impurities remain in solution upon cooling, while the target acid crystallizes out.

Comparative Solubility Matrix
SolventSolubility @

Solubility @ RefluxPrimary InteractionApplication
DMSO Very High N/A (High BP)Dipole-Dipole, H-Bond AcceptorStock Solutions, NMR
Methanol Moderate High H-Bond Donor/AcceptorRecrystallization
Water Very Low LowHydrophobic Effect (Repulsion)Anti-solvent (Precipitation)

Experimental Protocols for Solubility Determination

Since exact batch-specific values vary, the following Standard Operating Procedures (SOPs) are recommended to determine the precise solubility for your specific lot.

Workflow Visualization

The following diagram outlines the decision logic for selecting the appropriate solubility method.

SolubilityWorkflow Start Start: Solubility Determination CheckQty Sample Quantity Available? Start->CheckQty HighQty > 100 mg: Gravimetric Method CheckQty->HighQty High Availability LowQty < 10 mg: Kinetic/HPLC Method CheckQty->LowQty Precious Sample Grav_Step1 1. Saturate Solvent at T (24h) HighQty->Grav_Step1 HPLC_Step1 1. Add Excess Solid to Solvent LowQty->HPLC_Step1 Grav_Step2 2. Filter Supernatant Grav_Step1->Grav_Step2 Grav_Step3 3. Evaporate & Weigh Residue Grav_Step2->Grav_Step3 Result Calculate Solubility (mg/mL) Grav_Step3->Result HPLC_Step2 2. Agitate (Shake Flask) 24-48h HPLC_Step1->HPLC_Step2 HPLC_Step3 3. Filter & Dilute HPLC_Step2->HPLC_Step3 HPLC_Step4 4. Quantify via HPLC-UV HPLC_Step3->HPLC_Step4 HPLC_Step4->Result

Caption: Decision tree for selecting Gravimetric vs. HPLC methods based on sample availability.

Protocol A: Equilibrium Solubility (HPLC Method)

Recommended for precise thermodynamic data.

  • Preparation: Add excess 2-Chloro-4-(methylamino)benzoic acid (

    
    ) to 
    
    
    
    of solvent (DMSO or MeOH) in a borosilicate glass vial.
  • Equilibration: Agitate at controlled temperature (

    
    ) for 24–48 hours using a thermomixer.
    
  • Filtration: Pass the suspension through a

    
     PTFE syringe filter (pre-saturated to prevent adsorption).
    
  • Quantification:

    • Dilute the filtrate

      
       with mobile phase (e.g., Acetonitrile/Water).
      
    • Inject into HPLC (C18 Column, UV detection @

      
      ).
      
    • Calculate concentration against a 5-point calibration curve.

Protocol B: Dynamic Solubility (Visual/Laser Method)

Recommended for rapid process development.

  • Setup: Place a known mass of solute in a reactor with a turbidity probe or focused beam reflectance measurement (FBRM).

  • Titration: Add solvent in small aliquots while monitoring turbidity.

  • Endpoint: The point where turbidity drops to baseline indicates complete dissolution.

  • Calculation:

    
    .
    

Process Implications & Applications

Recrystallization Strategy

The differential solubility in Methanol (hot vs. cold) and Water (anti-solvent) drives the purification logic.

  • Solvent System: Methanol/Water (

    
     or 
    
    
    
    ).
  • Procedure: Dissolve crude acid in boiling Methanol. Filter hot to remove insoluble salts. Slowly add warm water until turbidity just appears. Cool to

    
    .
    
  • Outcome: The 2-Chloro-4-(methylamino)benzoic acid precipitates as high-purity needles; polar impurities remain in the mother liquor.

Stock Solution Stability in DMSO

While highly soluble, amino-benzoic acids can undergo oxidative degradation or N-methylation (if methyl iodide traces are present) in solution over time.

  • Storage: Store DMSO stocks at

    
    , protected from light and moisture (DMSO is hygroscopic; water intake reduces solubility).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17154, 4-Amino-2-chlorobenzoic acid (structural analog). Retrieved from [Link]

  • European Patent Office. Process for the preparation of 2-alkoxy-N-(1-azabicyclo[2.2.2]octan-3-yl) aminobenzamides.[1] (Patent describing recrystallization of related chloro-amino-benzoic acids from alcohols).[2]

  • Avdeef, A. (2016). Equilibrium solubility measurement of ionizable drugs - consensus recommendations. ADMET & DMPK, 4(2), 117-178. (Basis for Protocol A).[3][4]

Sources

Foundational

Physicochemical Profiling: pKa Determination and Acidity Constants of 2-Chloro-4-(methylamino)benzoic Acid

Executive Summary & Molecule Analysis 2-Chloro-4-(methylamino)benzoic acid (CAS: 3975-62-0) represents a challenging chemotype for pKa determination due to its amphoteric nature and the specific electronic effects of the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

2-Chloro-4-(methylamino)benzoic acid (CAS: 3975-62-0) represents a challenging chemotype for pKa determination due to its amphoteric nature and the specific electronic effects of the ortho-chloro substituent.[1] Accurate knowledge of its ionization state is critical for predicting solubility, lipophilicity (LogD), and membrane permeability during early-stage drug development or environmental metabolite tracking.

This guide provides the theoretical ionization profile, predicted constants derived from Structure-Activity Relationships (SAR), and a validated experimental protocol for precise determination.

Structural Dissection and Ionization Centers[1]

The molecule possesses two ionizable groups that create a zwitterionic potential:

  • Acidic Center (COOH): The carboxylic acid at position 1.

  • Basic Center (NH-CH3): The secondary methylamino group at position 4.[1]

  • Modulating Substituent (2-Cl): The chlorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I) and steric pressure, significantly altering the acidity of the adjacent carboxyl group (the Ortho-Effect).[1]

Theoretical pKa Values & Constants

Based on Hammett equation principles and analog data (e.g., 2-chlorobenzoic acid and 4-aminobenzoic acid), the following ionization constants are established as the Working Hypothesis for experimental validation.

Table 1: Predicted Ionization Constants
Ionization StepFunctional GroupPredicted pKaElectronic Justification
pKa₁ (Acidic) Carboxylic Acid (-COOH)2.76 ± 0.25 The ortho-Cl (-I effect) stabilizes the carboxylate anion, lowering pKa relative to benzoic acid (4.2).[1]
pKa₂ (Basic) Methylamine (-NH₂⁺CH₃)3.80 – 4.50 The electron-withdrawing carboxyl and chloro groups reduce the electron density on the nitrogen, lowering basicity relative to N-methylaniline (4.8).[1]
Isoelectric Point pI (zwitterion dominant)~3.3 – 3.6 pH at which net charge is zero; minimum solubility is expected here.

Expert Insight: The ortho-chloro substitution makes this compound significantly more acidic than PABA (4-aminobenzoic acid, pKa ~4.8).[1] Researchers must anticipate precipitation in acidic media (pH < 3.0) during titration.

Microspecies Distribution & Signaling Pathways[1]

Understanding the speciation is vital for HPLC method development and extraction protocols. The compound exists in three primary states depending on pH.

Ionization Pathway Diagram (Graphviz)

IonizationPathway cluster_solubility Solubility Implications Cation Cationic Form (pH < 2.0) [COOH, NH2+] Zwitterion Neutral / Zwitterion (pH 2.8 - 3.8) [COO-, NH2+] Cation->Zwitterion Deprotonation 1 (pKa ~2.76) -H+ from COOH Zwitterion->Cation +H+ Anion Anionic Form (pH > 5.0) [COO-, NH] Zwitterion->Anion Deprotonation 2 (pKa ~4.2) -H+ from NH2+ Anion->Zwitterion +H+

Caption: Stepwise deprotonation pathway. The zwitterionic species (center) represents the region of lowest aqueous solubility.

Experimental Protocol: Potentiometric Titration

For compounds with pKa values < 3 or > 10, or low solubility (like this zwitterion), standard aqueous titration often fails. The Yasuda-Shedlovsky Extrapolation Method (Cosolvent Titration) is the gold standard required here.[1]

Reagents & Equipment[1]
  • Titrator: Mettler Toledo T5/T7 or Sirius T3 (preferred for miniaturization).

  • Solvent: Carbonate-free water and HPLC-grade Methanol (MeOH).[1]

  • Titrant: 0.1 M KOH (standardized) and 0.1 M HCl.

  • Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).

Step-by-Step Methodology
  • Preparation of Cosolvent Ratios: Prepare three sample vessels containing the analyte (~1 mg) in varying MeOH/Water ratios:

    • Vessel A: 30% MeOH (w/w)

    • Vessel B: 40% MeOH (w/w)

    • Vessel C: 50% MeOH (w/w)

  • Acidification: Add 0.1 M HCl to lower the starting pH to ~1.5. This ensures the amine is fully protonated (Cationic state) and the carboxylic acid is protonated.

  • Titration (Alkalimetric): Titrate with 0.1 M KOH under inert gas (Argon/Nitrogen) purge to exclude CO₂. Record pH vs. Volume data points.

    • Critical Check: Ensure at least 15 points are collected in the buffer regions (pH 2.0–3.5 and pH 3.5–5.5).

  • Data Processing (Yasuda-Shedlovsky): The apparent pKa (psKa) shifts linearly with the dielectric constant of the solvent mixture.[1]

    • Plot psKa (Y-axis) vs. Weight % Methanol (or 1/Dielectric Constant).[1]

    • Extrapolate the linear regression to 0% co-solvent to obtain the aqueous pKa.

Workflow Visualization

TitrationWorkflow Start Start: Weigh 1-2mg Analyte Solubilize Dissolve in MeOH/Water (3 Ratios: 30%, 40%, 50%) Start->Solubilize Acidify Acidify to pH 1.5 (HCl) Ensure Cationic State Solubilize->Acidify Titrate Titrate with KOH (Inert Atmosphere) Acidify->Titrate Calc Calculate psKa for each ratio Titrate->Calc Extrapolate Yasuda-Shedlovsky Extrapolation to 0% MeOH Calc->Extrapolate

Caption: Validated workflow for determining pKa of low-solubility ampholytes using cosolvent extrapolation.

Implications for Drug Development[2]

Solubility & Formulation
  • pH 1.2 (Gastric): The compound will be cationic (NH₂⁺) and likely soluble.

  • pH 6.8 (Intestinal): The compound will be anionic (COO⁻) and soluble.

  • pH 3.0 - 4.0: Risk Zone. The compound approaches its isoelectric point (zwitterion).[1] Formulation scientists must avoid this pH range in liquid vehicles to prevent precipitation.

Lipophilicity (LogD)

The LogD profile will be pH-dependent.[1]

  • LogP (Intrinsic): Estimated at ~2.03 (based on 2-chlorobenzoic acid).[1]

  • LogD (pH 7.4): Will be significantly lower (approx -1.0 to 0.[1]5) due to the ionization of the carboxyl group, facilitating renal excretion but potentially limiting passive diffusion if not optimized.

References

  • ChemicalBook. (2023). 2-Chloro-4-[(methylamino)methyl]benzoic acid Physicochemical Properties. Retrieved from [1]

  • PubChem. (2023). 2-Chloro-4-methylbenzoic acid (Analog) Compound Summary. National Library of Medicine. Retrieved from [1]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text for Yasuda-Shedlovsky protocols).

  • Bordwell pKa Table. (2023). Acidity in DMSO and Water. Retrieved from [1]

  • Sigma-Aldrich. (2023).[1] 4-Amino-2-chlorobenzoic acid (Structural Analog) Product Specification. Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Chloro-4-(methylamino)benzoic acid from 2-chloro-4-fluorobenzoic acid

Application Note & Protocol: Synthesis of 2-Chloro-4-(methylamino)benzoic Acid Introduction: The Significance of Substituted Anthranilic Acids 2-Chloro-4-(methylamino)benzoic acid is a substituted anthranilic acid deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Synthesis of 2-Chloro-4-(methylamino)benzoic Acid

Introduction: The Significance of Substituted Anthranilic Acids

2-Chloro-4-(methylamino)benzoic acid is a substituted anthranilic acid derivative. Molecules within this class are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The strategic placement of the chloro, methylamino, and carboxylic acid groups provides a versatile scaffold for further chemical modification.

This application note details a robust and efficient synthetic route to this target molecule starting from the commercially available 2-chloro-4-fluorobenzoic acid. The core of this transformation is a Nucleophilic Aromatic Substitution (SNAr) reaction, a powerful tool for forming carbon-heteroatom bonds on electron-deficient aromatic rings. We will explore the mechanistic underpinnings of this reaction, provide a detailed step-by-step laboratory protocol, and discuss methods for purification and characterization.

The Underlying Chemistry: Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The synthesis proceeds via an SNAr mechanism, which is distinct from the more common SN1 and SN2 reactions seen with aliphatic compounds.[1][2] For an SNAr reaction to be effective, two key conditions must be met:

  • An Activated Aromatic Ring: The ring must be rendered electron-poor by the presence of strong electron-withdrawing groups (EWGs). In our substrate, 2-chloro-4-fluorobenzoic acid, the carboxylic acid (-COOH) and the chloro (-Cl) groups serve this purpose.

  • A Good Leaving Group: A suitable leaving group, typically a halide, must be present on the ring.

The reaction proceeds in two main steps: addition of the nucleophile, followed by elimination of the leaving group.[1][2] A critical feature of this mechanism is the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[1]

A noteworthy aspect of SNAr is the reactivity trend of halogens as leaving groups: F > Cl > Br > I . This is the reverse of the trend observed in SN1/SN2 reactions.[3] Fluorine's high electronegativity makes the attached carbon atom highly electrophilic and thus more susceptible to nucleophilic attack, which is the rate-determining step of the reaction.[4] The electron-withdrawing groups positioned ortho and para to the leaving group are crucial for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby facilitating the reaction.[1][3]

SNAr_Mechanism Start 2-Chloro-4-fluorobenzoic Acid + Methylamine Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Start->Meisenheimer 1. Nucleophilic Attack (Rate-Determining Step) Product 2-Chloro-4-(methylamino)benzoic Acid + HF Meisenheimer->Product 2. Elimination of Fluoride (Restores Aromaticity) Workflow Setup 1. Charge Reagents (Acid, NMP, Methylamine) in Pressure Vessel React 2. Heat & Stir (110 °C, 12-16h) Setup->React Cooldown 3. Cool to RT React->Cooldown Workup 4. Aqueous Work-up (Dilute, Acidify to pH 4-5) Cooldown->Workup Isolate 5. Isolate Crude Product (Vacuum Filtration) Workup->Isolate Purify 6. Purify by Recrystallization (Ethanol/Water) Isolate->Purify Analyze 7. Characterize Final Product (NMR, MS, MP) Purify->Analyze

Figure 2: Overall experimental workflow for the synthesis and purification.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-chloro-4-fluorobenzoic acid: May cause skin and eye irritation. Avoid inhalation of dust.

  • Methylamine: Is toxic, flammable, and corrosive. The 40% aqueous solution has a high vapor pressure and a pungent odor. Handle with extreme care.

  • N-Methyl-2-pyrrolidone (NMP): Is a reproductive toxicant. Avoid exposure.

  • Pressure Vessel: Ensure you are properly trained in the use of the specific pressure equipment. Never exceed the recommended temperature or pressure limits. Always allow the vessel to cool completely before opening.

References

  • Google Patents (CN105732357A)
  • Patsnap Eureka: Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material.[Link]

  • Master Organic Chemistry: Nucleophilic Aromatic Substitution: Introduction and Mechanism.[Link] [3]4. OpenStax, Organic Chemistry: 16.6 Nucleophilic Aromatic Substitution.[Link] [1]5. Chemistry Steps: Nucleophilic Aromatic Substitution.[Link] [2]6. Professor Dave Explains (YouTube): Nucleophilic Aromatic Substitution.[Link] [4]7. NIST WebBook: 2-Chloro-4-fluorobenzoic acid.[Link]

Sources

Application

Application Note: Chemoselective Esterification of 2-Chloro-4-(methylamino)benzoic acid

This Application Note is designed for researchers and process chemists requiring robust, high-purity esterification protocols for 2-Chloro-4-(methylamino)benzoic acid . The following guide prioritizes chemoselectivity —s...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring robust, high-purity esterification protocols for 2-Chloro-4-(methylamino)benzoic acid .

The following guide prioritizes chemoselectivity —specifically, the challenge of esterifying a sterically hindered, electron-rich anthranilic acid derivative without triggering N-alkylation or polymerization.

[1]

Executive Summary & Strategic Analysis

Synthesizing the ester of 2-Chloro-4-(methylamino)benzoic acid presents a "perfect storm" of three competing chemical challenges:

  • Steric Hindrance (The Ortho-Effect): The chlorine atom at the C2 position exerts steric pressure on the carboxylic acid, significantly reducing the rate of nucleophilic attack by alcohols compared to unsubstituted benzoic acids.[1]

  • Nucleophilic Competition: The C4-methylamino group is a secondary amine.[1] Under neutral or basic conditions, this amine is a potent nucleophile.[1] If the carboxyl group is activated (e.g., via DCC/EDC or acid chloride formation) without protecting the amine, intermolecular amide formation (polymerization) will compete with esterification.

  • Zwitterionic Character: In neutral media, the molecule exists in equilibrium with its zwitterionic form, complicating solubility in organic solvents required for standard coupling reactions.[1]

The Solution: The protocols below utilize Acid-Mediated Protonation Strategies . By maintaining a low pH (<1), the amine is converted to its non-nucleophilic ammonium salt (


). This effectively "transiently protects" the amine, allowing the carboxyl group to be activated and esterified exclusively.

Decision Matrix: Selecting the Right Method

MethodReagentsSuitabilityKey Advantage
Protocol A (Gold Standard) Thionyl Chloride (

) / Methanol
High Generates anhydrous HCl in situ; drives reaction to completion despite steric hindrance.[1]
Protocol B (Scalable) Sulfuric Acid (

) / Methanol
Medium-High Cost-effective for kg-scale; requires longer reflux times due to ortho-Cl.[1]
Protocol C (Not Recommended) Alkyl Halide / Base (

)
Low High Risk: Significant N-alkylation side products (formation of dimethylamino derivative).[1]

Detailed Experimental Protocols

Protocol A: The "In-Situ" Acid Chloride Method (Thionyl Chloride)

Best for: High yield, difficult substrates, and ensuring complete conversion.

Mechanism: Thionyl chloride reacts with methanol to generate anhydrous HCl and methyl sulfite, or reacts with the acid to form the acyl chloride.[1] Crucially, the excess HCl immediately protonates the 4-methylamino group, preventing it from attacking the activated carbonyl.

Materials
  • 2-Chloro-4-(methylamino)benzoic acid (1.0 eq)[1]

  • Thionyl Chloride (

    
    ) (3.0 - 5.0 eq)
    
  • Anhydrous Methanol (Solvent, 10-20 volumes)

  • Equipment: Round-bottom flask, reflux condenser, drying tube (CaCl2), ice bath.

Step-by-Step Procedure
  • Setup: Charge the 2-Chloro-4-(methylamino)benzoic acid into a dry round-bottom flask. Add anhydrous methanol. Note: The starting material may not fully dissolve initially.[1]

  • Activation (0°C): Cool the suspension to 0°C using an ice bath.

  • Addition: Add Thionyl Chloride dropwise via a pressure-equalizing addition funnel or syringe.[1]

    • Caution: This reaction is exothermic and releases

      
       and 
      
      
      
      gas.[1] Ensure vigorous stirring and proper ventilation.
  • Reflux: Once addition is complete, remove the ice bath. Heat the reaction mixture to reflux (approx. 65°C) for 4–6 hours .

    • Checkpoint: The solution should become clear as the ester forms (esters are generally more soluble in MeOH than the zwitterionic acid).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove solvent and excess

      
      .[1]
      
    • Neutralization: Redissolve the residue in Ethyl Acetate (EtOAc).[1][2] Slowly add saturated aqueous

      
       while stirring until pH ~8. Use caution: CO2 evolution will occur.[1]
      
    • Why? The residue is the hydrochloride salt of the ester.[1][3] Base is required to liberate the free amine ester.[1]

  • Isolation: Separate the organic layer.[1][2][4] Wash with Brine.[1] Dry over anhydrous

    
    .[1][4] Filter and concentrate.
    
Protocol B: Classical Fischer Esterification

Best for: Large-scale manufacturing where thionyl chloride handling is restricted.[1]

Mechanism: Acid-catalyzed equilibrium.[1][5] The high concentration of methanol pushes the equilibrium toward the ester (Le Chatelier’s principle).[1]

Materials
  • 2-Chloro-4-(methylamino)benzoic acid (1.0 eq)[1]

  • Concentrated Sulfuric Acid (

    
    ) (1.0 - 2.0 eq)
    
  • Methanol (Solvent, >20 volumes)[2]

Step-by-Step Procedure
  • Dissolution: Dissolve the starting acid in Methanol.

  • Acidification: Slowly add concentrated

    
    . A transient precipitate (the sulfate salt) may form.
    
  • Reaction: Heat to reflux for 12–24 hours .

    • Note: Due to the ortho-chloro steric hindrance, this method is slower than Protocol A. Monitoring by TLC/HPLC is critical.[1]

  • Workup:

    • Cool to room temperature.[1][2][6][7][8]

    • Pour the mixture into ice water containing excess

      
       (solid or solution) to neutralize the acid and liberate the ester.
      
    • Extract with Ethyl Acetate or Dichloromethane.[1]

    • Wash with water and brine, dry, and concentrate.[1]

Mechanistic Visualization

The following diagram illustrates the critical "Protonation Protection" pathway that prevents side reactions.

EsterificationMechanism Start 2-Chloro-4-(methylamino) benzoic acid Protonated INTERMEDIATE: Ammonium Salt (Nucleophilicity Deactivated) Start->Protonated Rapid Protonation (pH < 1) SideRxn SIDE REACTION: Polymerization/Amide Start->SideRxn If pH > 7 (Free Amine) Acid Acid Source (HCl from SOCl2 or H2SO4) Acid->Protonated Activated Activated Carbonyl (Acyl Chloride or Oxonium) Protonated->Activated Carboxyl Activation Product TARGET: Methyl Ester Activated->Product MeOH Attack

Caption: Pathway analysis showing how acidic conditions deactivate the amine (Green Node), preventing polymerization (Grey Node) and ensuring ester formation.

Analytical Data & Quality Control

When validating the product, look for these specific NMR signatures which confirm ester formation and the integrity of the N-methyl group.

Feature1H NMR Signal (CDCl3, approx.)Interpretation
Ester Methyl Singlet,

3.80 – 3.90 ppm
Confirms formation of

.[1]
N-Methyl Singlet,

2.80 – 2.90 ppm
Confirms the N-Me group is intact (no N-alkylation).[1]
Aromatic Protons 3 signals (d, s, d patterns)The ortho-Cl usually shifts the H3 proton downfield.

Troubleshooting Guide:

  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Steric hindrance of the 2-Cl group.[1]

    • Fix: Increase reflux time or switch from Protocol B to Protocol A. Ensure Methanol is anhydrous.

  • Issue: Product is water-soluble during workup.

    • Cause: The pH was not raised high enough.[1] The ester is an amine; if pH < 7, it remains in the aqueous layer as a salt.

    • Fix: Ensure the aqueous layer is pH 8–9 before extraction.[1]

References

  • Cohen, J. B., & Dudley, H. W. (1910). The Chlorination of Acetanilide and its Analogues.[1] Journal of the Chemical Society, Transactions.[1] Link (Foundational chemistry of chloro-amino benzoic acids).

  • MasterOrganicChemistry. (2022).[1] Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions.[1][4][5][9]Link (Mechanism validation).

  • Common Organic Chemistry. (2021). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol.[1][10][11]Link (Protocol standardization).

  • Vertex Pharmaceuticals. (2010).[1] Patent WO2010038081: Synthesis of substituted benzoic acid esters.[1] (Industrial application of SOCl2 method for hindered acids).

Sources

Method

Greener Pathways to 2-Chloro-4-(methylamino)benzoic Acid: Application Notes and Protocols for Sustainable Synthesis

Introduction: The Imperative for Green Chemistry in Pharmaceutical Intermediate Synthesis 2-Chloro-4-(methylamino)benzoic acid is a key building block in the synthesis of various pharmaceuticals. Traditional synthetic ro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Green Chemistry in Pharmaceutical Intermediate Synthesis

2-Chloro-4-(methylamino)benzoic acid is a key building block in the synthesis of various pharmaceuticals. Traditional synthetic routes to this and similar molecules often rely on harsh reagents, hazardous solvents, and energy-intensive processes, contributing to a significant environmental footprint. The principles of green chemistry offer a transformative approach, aiming to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[1][2] This guide provides detailed application notes and protocols for novel, greener synthesis routes to 2-Chloro-4-(methylamino)benzoic acid, designed for researchers, scientists, and professionals in drug development who are committed to sustainable innovation.

The methodologies presented herein are conceptualized from established green chemistry principles and analogous reactions, offering a blueprint for laboratory-scale validation and optimization. We will explore two primary strategies: a sequential amination-methylation pathway and a direct methylamination approach, both emphasizing the use of safer reagents, alternative energy sources, and environmentally benign solvents.

Proposed Green Synthetic Routes: A Two-Pronged Approach

Two plausible green synthetic pathways for 2-Chloro-4-(methylamino)benzoic acid are proposed, starting from readily available precursors. Route A involves a two-step sequence of amination followed by methylation, offering modularity and control. Route B presents a more atom-economical, one-step direct methylamination.

Synthetic_Routes cluster_route_a Route A: Amination then Methylation cluster_route_b Route B: Direct Methylamination 2-Chloro-4-fluorobenzoic_acid 2-Chloro-4-fluorobenzoic acid 2-Chloro-4-aminobenzoic_acid 2-Chloro-4-aminobenzoic acid 2-Chloro-4-fluorobenzoic_acid->2-Chloro-4-aminobenzoic_acid Step 1: Green Amination Target_A 2-Chloro-4-(methylamino)benzoic acid 2-Chloro-4-aminobenzoic_acid->Target_A Step 2: Green Methylation 2-Chloro-4-fluorobenzoic_acid_B 2-Chloro-4-fluorobenzoic acid Target_B 2-Chloro-4-(methylamino)benzoic acid 2-Chloro-4-fluorobenzoic_acid_B->Target_B Direct Methylamination Amination_Workflow Start Start: 2-Chloro-4-fluorobenzoic acid Reagents Add Aqueous Ammonia & Water (Solvent) Start->Reagents Microwave Microwave Irradiation (e.g., 150°C, 30 min) Reagents->Microwave Workup Acid-Base Workup Microwave->Workup Purification Recrystallization Workup->Purification Product Product: 2-Chloro-4-aminobenzoic acid Purification->Product

Caption: Experimental workflow for the green amination step.

Protocol 1: Microwave-Assisted Amination of 2-Chloro-4-fluorobenzoic Acid

  • Reaction Setup: In a 10 mL microwave reaction vial, combine 2-chloro-4-fluorobenzoic acid (1.0 g, 5.73 mmol), concentrated aqueous ammonia (28-30%, 5 mL), and deionized water (2 mL).

  • Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at 150°C for 30 minutes with stirring.

  • Work-up: After cooling, carefully vent the vial. Transfer the reaction mixture to a beaker and cool in an ice bath. Acidify the mixture to pH 4-5 with 2M HCl to precipitate the product.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum. Recrystallize the crude product from an ethanol/water mixture to yield pure 2-chloro-4-aminobenzoic acid.

Table 1: Hypothetical Data for Green Amination

ParameterConventional HeatingMicrowave-Assisted
Solvent DMSOWater
Reaction Time 12 hours30 minutes
Temperature 150°C150°C
Yield ~75%>90%
E-Factor HighLow
Step 2: Green Methylation using Dimethyl Carbonate (DMC)

The second step is the N-methylation of the resulting 2-chloro-4-aminobenzoic acid. Traditional methylating agents like dimethyl sulfate and methyl iodide are highly toxic and carcinogenic. Dimethyl carbonate (DMC) is an excellent green alternative, being non-toxic, biodegradable, and having a high atom economy. [3][4][5][6]The reaction can be catalyzed by a simple base like potassium carbonate.

Methylation_Workflow Start_Methylation Start: 2-Chloro-4-aminobenzoic acid Reagents_Methylation Add Dimethyl Carbonate (DMC) & K2CO3 Start_Methylation->Reagents_Methylation Heating Conventional or Microwave Heating (e.g., 120°C, 2-4 h) Reagents_Methylation->Heating Workup_Methylation Acidification & Extraction Heating->Workup_Methylation Purification_Methylation Recrystallization Workup_Methylation->Purification_Methylation Product_Methylation Product: 2-Chloro-4-(methylamino)benzoic acid Purification_Methylation->Product_Methylation

Caption: Experimental workflow for the green methylation step.

Protocol 2: N-Methylation with Dimethyl Carbonate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chloro-4-aminobenzoic acid (1.0 g, 5.83 mmol), dimethyl carbonate (10 mL, acting as both reagent and solvent), and anhydrous potassium carbonate (1.61 g, 11.66 mmol).

  • Heating: Heat the mixture to 120°C with vigorous stirring for 2-4 hours. The reaction can also be adapted for microwave heating to potentially reduce the reaction time.

  • Work-up: After cooling, dilute the mixture with water (20 mL). Acidify to pH 4-5 with 2M HCl to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash with water, and dry. Recrystallize from ethanol to obtain pure 2-Chloro-4-(methylamino)benzoic acid.

Route B: Direct Microwave-Assisted Methylamination

This route is more atom-economical as it combines the amination and methylation into a single transformation. It involves the direct reaction of 2-chloro-4-fluorobenzoic acid with aqueous methylamine.

Direct_Methylamination_Workflow Start_Direct Start: 2-Chloro-4-fluorobenzoic acid Reagents_Direct Add Aqueous Methylamine & Water (Solvent) Start_Direct->Reagents_Direct Microwave_Direct Microwave Irradiation (e.g., 160°C, 45 min) Reagents_Direct->Microwave_Direct Workup_Direct Acidification Microwave_Direct->Workup_Direct Purification_Direct Recrystallization Workup_Direct->Purification_Direct Product_Direct Product: 2-Chloro-4-(methylamino)benzoic acid Purification_Direct->Product_Direct

Caption: Experimental workflow for the direct green methylamination.

Protocol 3: Direct Microwave-Assisted Methylamination

  • Reaction Setup: In a 10 mL microwave reaction vial, add 2-chloro-4-fluorobenzoic acid (1.0 g, 5.73 mmol) and 40% aqueous methylamine solution (5 mL).

  • Microwave Irradiation: Seal the vial and irradiate in a microwave synthesizer at 160°C for 45 minutes with stirring.

  • Work-up: After cooling, carefully vent the vial. Transfer the mixture to a beaker and cool in an ice bath. Acidify with 2M HCl to a pH of 4-5 to precipitate the product.

  • Purification: Collect the product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallize from ethanol to obtain the final product.

Table 2: Comparison of Proposed Green Synthetic Routes

FeatureRoute A: SequentialRoute B: Direct
Number of Steps 21
Atom Economy ModerateHigh
Process Control High (intermediate isolation)Moderate
Overall Yield (Hypothetical) >80%>85%
Green Chemistry Principles Use of safer reagents (DMC), energy efficiency (microwave)High atom economy, energy efficiency (microwave)

Advanced Green Approach: Biocatalytic Amination

For a truly cutting-edge green synthesis, biocatalysis offers unparalleled selectivity and mild reaction conditions. Enzymes such as amine dehydrogenases (AmDHs) or transaminases could potentially be employed for the amination step. [7][8][9]While the direct amination of a haloaromatic acid is challenging for many current enzymes, future advancements in enzyme engineering could make this a viable and highly attractive route. A hypothetical biocatalytic step would involve incubating the starting material with a suitable enzyme and co-factors in an aqueous buffer at or near room temperature.

Conclusion and Future Outlook

The synthetic routes and protocols detailed in this application note provide a strong foundation for the development of environmentally sustainable manufacturing processes for 2-Chloro-4-(methylamino)benzoic acid. The adoption of microwave-assisted synthesis and green methylating agents like dimethyl carbonate can significantly reduce the environmental impact compared to traditional methods. While these protocols are presented as starting points and will require experimental optimization, they illustrate the tangible benefits of applying green chemistry principles to pharmaceutical synthesis. Future research in this area should focus on catalyst development for even milder reaction conditions and the exploration of biocatalytic pathways to further enhance the sustainability of producing this important chemical intermediate.

References

  • Simple Synthesis of N-Methyl Aniline over Modified Kaolin for Octane Number Improvement. American Chemical Society. (2008). [Link]

  • Dimethylcarbonate for eco-friendly methylation reactions. IRIS. (2001). [Link]

  • Green organic syntheses: organic carbonates as methylating agents. PubMed. [Link]

  • Green Chemistry: An Overview. ResearchGate. (2013). [Link]

  • Dimethylcarbonate for eco-friendly methylation reactions | Request PDF. ResearchGate. (2025). [Link]

  • Eco-friendly N-mono-methylation of anilines with methanol as a sustainable C1 source via hydrogen borrowing: using new caffeine-derived ruthenium–NHC complex as high-efficiency and green catalyst | Request PDF. ResearchGate. (2025). [Link]

  • Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Green Chemistry (RSC Publishing). [Link]

  • Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. ResearchGate. (2018). [Link]

  • Green Synthesis of Primary Aniline-Based Indolylmethanes via One-Pot Aza-Friedel–Crafts Reaction Catalyzed by Brønsted Acidic Ionic Liquid in Aqueous Media. PMC. [Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC. [Link]

  • Full article: Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents. Taylor & Francis. (2018). [Link]

  • A Green Nucleophilic Aromatic Substitution Reaction. ACS Publications. (2024). [Link]

  • Catalytic Enantioselective Nucleophilic Amination of α-Halo Carbonyl Compounds with Free Amines. PubMed. (2025). [Link]

  • Rapid and Efficient Microwave-Assisted Amination of Electron-Rich Aryl Halides without a Transition-Metal Catalyst. Organic Chemistry Portal. [Link]

  • Advanced Organic Module | English | Green Chemistry. University of Scranton. [Link]

  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers. (2021). [Link]

  • High-Yield Biocatalytic Amination Reactions in Organic Synthesis. ResearchGate. (2025). [Link]

  • Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Patsnap Eureka. (2022). [Link]

  • Biocatalytic, Enantioenriched Primary Amination of Tertiary C–H Bonds. ChemRxiv. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]

  • Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. PrepChem.com. [Link]

  • Reductions. CEM Corporation. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Recrystallization solvents for high-purity 2-Chloro-4-(methylamino)benzoic acid

Executive Summary & Solvent Selection Strategy The Challenge: 2-Chloro-4-(methylamino)benzoic acid presents a unique purification challenge due to its amphoteric nature .[1] Possessing both a basic secondary amine and an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Solvent Selection Strategy

The Challenge: 2-Chloro-4-(methylamino)benzoic acid presents a unique purification challenge due to its amphoteric nature .[1] Possessing both a basic secondary amine and an acidic carboxylic acid, this molecule can form zwitterions, leading to unpredictable solubility in neutral organic solvents.[1]

The Solution: High-purity isolation (>99.5%) typically requires a two-stage approach :

  • Chemical Purification (Acid-Base Swing): To remove bulk non-ionic impurities.

  • Thermal Recrystallization: To remove structural analogs and trace colored oxidation byproducts.

Solvent System Efficacy Table
Solvent SystemRoleEfficacyMechanism of Action
Ethanol / Water (9:1 to 5:1) Primary Recrystallization HighTemperature-dependent solubility: The organic backbone dissolves in hot ethanol; water acts as an anti-solvent upon cooling, forcing the zwitterion out of solution.[1]
NaOH (aq) / HCl (aq) Chemical Purification Very HighpH-Switching: Dissolves as a carboxylate salt (High pH), precipitates as the free acid (Low pH/pI).[1] Excellent for removing non-acidic organic impurities.[1]
Methanol Hot FiltrationMediumHigh solubility allows for filtering off inorganic salts (NaCl) derived from previous steps, but yield on cooling is often poor without an anti-solvent.[1]
Ethyl Acetate / Heptane AlternativeLow-MediumUseful only if the material is strictly the free acid (non-zwitterionic state). prone to "oiling out" if water content is uncontrolled.

Decision Logic: Selecting Your Protocol

Do not blindly follow a recipe. Use this logic gate to determine the correct procedure for your specific crude material.

SolventSelection Start Start: Analyze Crude Material PurityCheck HPLC Purity? Start->PurityCheck ColorCheck Is material dark/brown? PurityCheck->ColorCheck > 95% MethodA Protocol A: Acid-Base Swing (Removes bulk organics) PurityCheck->MethodA < 95% MethodB Protocol B: EtOH/Water Recryst (Polishing Step) ColorCheck->MethodB No CarbonTreat Add Activated Carbon (during hot filtration) ColorCheck->CarbonTreat Yes MethodA->ColorCheck Post-Process CarbonTreat->MethodB

Figure 1: Decision matrix for selecting the appropriate purification workflow based on initial purity and physical appearance.

Detailed Standard Operating Procedures (SOPs)

Protocol A: The "Acid-Base Swing" (Bulk Purification)

Best for: Crude material containing unreacted precursors or non-acidic byproducts.[1]

The Science: This method leverages the carboxylic acid functionality.[2] At pH > 10, the molecule becomes a water-soluble salt (Sodium 2-chloro-4-(methylamino)benzoate).[1] Impurities that do not ionize remain insoluble and are filtered out.

  • Dissolution: Suspend 10g of crude solid in 60 mL of water.

  • Basification: Slowly add 2M NaOH while stirring until pH reaches 10-11. The solution should become clear (or slightly hazy if impurities are present).

  • Filtration: Filter the alkaline solution through a Celite pad to remove insoluble organic byproducts.[1]

  • Precipitation:

    • Cool the filtrate to 10-15°C.

    • Slowly add 2M HCl dropwise.[1]

    • Critical Point: Monitor pH. Massive precipitation will occur near the Isoelectric Point (pI) , typically between pH 3.5 and 4.5 for aminobenzoic acids.[1]

  • Isolation: Stir the slurry for 30 minutes to ripen the crystals. Filter and wash with cold water (pH adjusted to 4).[1]

Protocol B: Ethanol/Water Recrystallization (Polishing)

Best for: Removing trace isomers and achieving >99.5% HPLC purity.[1]

  • Slurry: Place 10g of semi-pure acid in a round-bottom flask. Add 80 mL of Ethanol (95% or absolute).

  • Reflux: Heat to reflux (approx. 78°C).[1] The solid should dissolve completely.

    • Note: If undissolved solids persist after 15 mins, add Ethanol in 5 mL increments.

  • Hot Filtration (Optional): If the solution is dark, add 0.5g activated carbon, stir for 10 mins, and filter hot through a pre-warmed funnel.

  • Crystallization:

    • Remove from heat.[1][3][4]

    • Add Water (approx. 10-15 mL) dropwise to the hot solution until a faint persistent turbidity is observed.

    • Add 1-2 mL of Ethanol to clear the turbidity.

  • Cooling Ramp: Allow the flask to cool to room temperature slowly (over 2 hours) with gentle stirring. Then chill to 0-4°C.

  • Harvest: Filter the white/off-white needles. Wash with a cold 1:1 Ethanol/Water mixture.[1]

Troubleshooting Guide & FAQs

Scenario 1: "The product oiled out instead of crystallizing."

Diagnosis: This is common with aminobenzoic derivatives. It occurs when the solution cools too fast, or the solvent polarity forces the molecule into a liquid-liquid phase separation before it can organize into a lattice.[1] Corrective Action:

  • Re-heat the mixture until clear.

  • Seed: Add a tiny crystal of pure product (if available) at 40-50°C.

  • Slower Ramp: Wrap the flask in aluminum foil or a towel to slow the cooling rate.

  • Adjust Solvent: Increase the Ethanol ratio. Too much water forces the hydrophobic aromatic ring to separate as an oil.

Scenario 2: "My yield is very low (<50%)."

Diagnosis: The compound has significant solubility in the mother liquor due to the amine group. Corrective Action:

  • Check pH: If using water/alcohol, ensure the pH is near the isoelectric point (approx pH 4).[1] If the solution is too acidic (pH < 2), the amine protonates (forming

    
    ), making it soluble.[1] If too basic, the acid deprotonates.[1]
    
  • Recycle: Concentrate the mother liquor by 50% on a rotovap and cool again to harvest a second crop.

Scenario 3: "The product remains grey or brown after recrystallization."

Diagnosis: Oxidation of the amino group (aniline derivative) creates "color bodies" that are potent dyes. Corrective Action:

  • Use Sodium Dithionite: Add a small amount (0.5% w/w) of sodium dithionite during the Acid-Base dissolution step (Protocol A) to reduce oxidized species.[1]

  • Double Carbon: Perform the activated carbon treatment in the alkaline phase (Protocol A) rather than the alcoholic phase. It is often more effective in water.

Process Workflow Diagram

Workflow cluster_0 Protocol A: Chemical Purification cluster_1 Protocol B: Thermal Recrystallization Crude Crude DissolveBase DissolveBase Crude->DissolveBase NaOH, pH 11 FilterInsolubles FilterInsolubles DissolveBase->FilterInsolubles PrecipitateAcid PrecipitateAcid FilterInsolubles->PrecipitateAcid HCl, pH 4 WetCake WetCake PrecipitateAcid->WetCake DissolveEtOH DissolveEtOH WetCake->DissolveEtOH Reflux AddWater AddWater DissolveEtOH->AddWater Anti-solvent SlowCool SlowCool AddWater->SlowCool Crystallize PureProduct PureProduct SlowCool->PureProduct

Figure 2: Integrated workflow combining chemical purification with thermal recrystallization for maximum purity.

References

  • Synthesis of Tivozanib Intermediates. New Drug Approvals. (2018). Describes the general handling and purification of quinoline and aminobenzoic acid intermediates in the Tivozanib pathway.

  • Solubility of Benzoic Acid and Substituted Benzoic Acids. IUPAC-NIST Solubility Data Series. (2013). Provides foundational solubility data for benzoic acid derivatives in alcohols and binary mixtures. [1][5]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Standard protocols for ethanol/water recrystallization of polar organic solids.

  • Purification of Aminobenzoic Acids. PubChem Compound Summary: Tivozanib. (2025).[1] Contextual data on the chemical properties of the 2-chloro-4-(methylamino) moiety.

Sources

Optimization

Removing unreacted starting materials from 2-Chloro-4-(methylamino)benzoic acid

Ticket ID: #PUR-2Cl4Me-001 Topic: Removal of unreacted starting materials and byproducts Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The Chemistry of Sepa...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-2Cl4Me-001 Topic: Removal of unreacted starting materials and byproducts Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Chemistry of Separation

The synthesis of 2-Chloro-4-(methylamino)benzoic acid typically proceeds via a Nucleophilic Aromatic Substitution (


) of 2-Chloro-4-fluorobenzoic acid  with methylamine.

The primary purification challenge is separating the amphoteric product from the non-basic starting material. Because both molecules possess a carboxylic acid group, they behave similarly in basic conditions (both form soluble carboxylate salts). The key to separation lies in their differing behavior in acidic media .

Component Property Analysis
FeatureTarget Product (2-Chloro-4-(methylamino)benzoic acid)Major Impurity (2-Chloro-4-fluorobenzoic acid)
Structure Amphoteric (Acid + Amine)Acidic (Acid only)
pKa (Acid) ~2.5 – 3.0 (COOH)~2.7 (COOH)
pKa (Base) ~3.5 – 4.5 (Aniline Nitrogen)Non-basic
Solubility (pH > 10) Soluble (Anionic Carboxylate)Soluble (Anionic Carboxylate)
Solubility (pH < 1) Soluble (Cationic Ammonium)Insoluble (Neutral Precipitate)
Isoelectric Point (pI) ~3.5 (Precipitates)N/A

Troubleshooting Guide (FAQs)

Q1: My crude product contains 10-15% unreacted starting material (2-Chloro-4-fluorobenzoic acid). How do I remove it without column chromatography?

Diagnosis: You likely performed a standard acid quench (pH < 2) which precipitated both the product (as a zwitterion or salt) and the starting material.

Solution: The "Acid Swing" Extraction You must exploit the basicity of the methylamino group.

  • Suspend the crude solid in 1M HCl (approx. 10 volumes).

  • Stir vigorously for 30 minutes.

    • Mechanism:[1][2][3][4] The Target Product protonates at the nitrogen (

      
      ), becoming a water-soluble cation.
      
    • Mechanism:[1][2][3][4] The Starting Material remains neutral (

      
      ) and insoluble.
      
  • Filter the mixture. The solid collected is your impurity (Starting Material).

  • Neutralize the filtrate with NaOH to pH ~3.5–4.0. The Product will precipitate as a zwitterion.

Q2: I have a persistent "oil" forming during the acidification step.

Diagnosis: This is often due to the "salting out" effect or the presence of the hydrolysis byproduct (2-Chloro-4-hydroxybenzoic acid) which has intermediate solubility.

Solution: Instead of filtration in the "Acid Swing" (Step 3 above), use a Liquid-Liquid Extraction :

  • Dissolve crude in 1M HCl .

  • Wash the aqueous acidic solution with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Result: The neutral Starting Material partitions into the organic layer. The cationic Product stays in the aqueous acid layer.

  • Discard the organic layer.

  • Adjust the aqueous layer pH to the isoelectric point (pH 3.5) to precipitate the pure product.

Q3: My yield is lower than expected after recrystallization.

Diagnosis: You may be recrystallizing near the isoelectric point or using a solvent where the zwitterion is too soluble (e.g., hot methanol).

Solution:

  • Solvent System: Use Water:Ethanol (9:1) with a trace of Acetic Acid.

  • Protocol: Dissolve hot. If the product does not crystallize upon cooling, the pH may have drifted. Check that pH is ~3.5. If too acidic (pH < 2), the hydrochloride salt forms (soluble). If too basic (pH > 6), the carboxylate forms (soluble).

Detailed Protocols

Protocol A: The "Acid Swing" Purification (Recommended)

Best for removing >5% unreacted starting material.

  • Dissolution: Take 10 g of crude mixture. Add 100 mL of 1M HCl .

  • Extraction: Transfer to a separatory funnel. Wash with 50 mL Ethyl Acetate .

    • Observation: The aqueous layer contains the Product. The organic layer contains the Starting Material.

  • Separation: Drain the aqueous layer into a clean beaker. (Keep the organic layer for recovery of SM if needed).

  • Precipitation: Slowly add 2M NaOH to the aqueous phase while stirring. Monitor pH with a meter.

    • Target: Stop exactly at pH 3.5 – 4.0 .

  • Filtration: Cool the slurry to 0–5°C for 1 hour. Filter the white precipitate.[5]

  • Washing: Wash with 20 mL cold water (removes inorganic salts like NaCl).

  • Drying: Vacuum dry at 50°C.

Protocol B: Recrystallization (Polishing)

Best for removing trace salts and color.

  • Suspend crude product in Water (10 vol) .

  • Heat to reflux (100°C).

  • Add Ethanol dropwise until the solution becomes clear.

  • Optional: Add activated carbon (5% wt), stir 10 min, and filter hot.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter crystals and wash with cold water.

Process Visualization

Workflow: Acid-Base Separation Logic

PurificationLogic Start Crude Mixture (Product + SM) Acidify Add 1M HCl (pH < 1) Start->Acidify Protonation Extract Wash with Ethyl Acetate Acidify->Extract OrgLayer Organic Layer Contains: Unreacted SM (Neutral form) Extract->OrgLayer Impurities Partition AqLayer Aqueous Layer Contains: Product (Cationic form) Extract->AqLayer Product Retained Neutralize Adjust pH to ~3.5 (Isoelectric Point) AqLayer->Neutralize Precipitate Precipitate Forms (Zwitterion) Neutralize->Precipitate Filter Filter & Dry Precipitate->Filter

Caption: Separation of amphoteric amino-benzoic acid from non-basic halo-benzoic acid using pH-dependent solubility.

References

  • Isoelectric Point Principles: Separation of aminobenzoic acid isomers and derivatives relies on pI manipulation. Helix Chromatography Methods. Available at: [Link]

  • General Purification Logic: "Separation of halo-benzoic acids." US Patent 1882335A (Historical basis for separating amino/halo benzoic acids).

Sources

Troubleshooting

Optimizing temperature conditions for 2-Chloro-4-(methylamino)benzoic acid stability

Technical Support Center: 2-Chloro-4-(methylamino)benzoic acid Subject: Optimizing Temperature and Storage Conditions for the Stability of 2-Chloro-4-(methylamino)benzoic acid Welcome to the technical support guide for 2...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-4-(methylamino)benzoic acid

Subject: Optimizing Temperature and Storage Conditions for the Stability of 2-Chloro-4-(methylamino)benzoic acid

Welcome to the technical support guide for 2-Chloro-4-(methylamino)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the stability characteristics of this compound. As a substituted benzoic acid derivative, its stability is paramount for ensuring the accuracy, reproducibility, and integrity of experimental results. This guide offers a series of frequently asked questions (FAQs), in-depth troubleshooting protocols, and methodologies to empower you to determine the optimal storage and handling conditions for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of 2-Chloro-4-(methylamino)benzoic acid that could lead to degradation?

A1: Based on its molecular structure, 2-Chloro-4-(methylamino)benzoic acid possesses several functional groups that can be susceptible to degradation under suboptimal conditions. The primary liabilities are:

  • The Carboxylic Acid Group: This group is prone to decarboxylation, especially at elevated temperatures, which would result in the loss of the carboxyl functional group as carbon dioxide.[1][2]

  • The Methylamino Group: Amine groups can be susceptible to oxidation. Exposure to atmospheric oxygen or other oxidizing agents can lead to the formation of various oxidation products, potentially altering the compound's biological activity or analytical profile.

  • The Aromatic Ring System: The chlorinated aromatic ring is generally stable but can be involved in photolytic degradation pathways upon exposure to light, particularly UV radiation.[3] Furthermore, the entire molecule can be susceptible to hydrolysis, where the compound reacts with water, especially at non-neutral pH and elevated temperatures.[4][5][6]

Q2: What are the general recommended starting storage conditions for this compound?

A2: In the absence of specific stability data, it is prudent to store 2-Chloro-4-(methylamino)benzoic acid under conditions that mitigate the risks outlined above. We recommend the following as a starting point:

  • Temperature: Controlled room temperature (20-25°C) or refrigerated (2-8°C) for long-term storage. Avoid freezing, as this can introduce moisture and potentially affect crystalline structure.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Light: Protect from light by using amber vials or storing the container in a dark place.

  • Container: Use a tightly sealed, non-reactive container (e.g., glass) to prevent moisture ingress and contamination.

Q3: Why is a forced degradation study necessary, and what does it entail?

A3: A forced degradation (or stress testing) study is a critical component of understanding a compound's stability profile.[7] Its purpose is to intentionally degrade the compound under conditions more severe than accelerated stability testing.[6][7] This helps to:

  • Identify Potential Degradants: It reveals the likely degradation products that could form under various stress conditions.[5][8]

  • Elucidate Degradation Pathways: Understanding how the molecule breaks down is crucial for developing stable formulations and establishing appropriate storage conditions.[6][8]

  • Develop Stability-Indicating Analytical Methods: The degraded samples are essential for developing and validating analytical methods (like HPLC) that can accurately separate and quantify the parent compound from its degradation products.[4][9]

The International Council for Harmonisation (ICH) guidelines recommend that stress testing should include the effects of temperature, humidity, light, oxidation, and pH.[7][10][11]

Troubleshooting Guide: Investigating Thermal Instability

This section provides a systematic approach to identifying and resolving issues related to the thermal stability of 2-Chloro-4-(methylamino)benzoic acid.

Problem: I am observing a loss of purity or the appearance of unknown peaks in my analytical chromatogram after storing my compound or subjecting it to experimental conditions involving heat.

Solution Workflow: To diagnose and mitigate thermal degradation, a structured experimental approach is required. The following workflow will guide you through the process of determining the thermal stability limits of your compound.

Stability_Workflow cluster_prep Phase 1: Preparation & Baseline cluster_stress Phase 2: Forced Degradation (Thermal Stress) cluster_analysis Phase 3: Analysis & Data Interpretation cluster_conclusion Phase 4: Optimization A Prepare Stock Solution (e.g., in Acetonitrile/Water) B Establish Baseline Purity (t=0 analysis via HPLC-UV/MS) A->B Immediate Analysis C Aliquot Samples for Different Temperatures B->C Start Stress Study D Incubate at Elevated Temperatures (e.g., 40°C, 60°C, 80°C) C->D E Incubate at Accelerated Condition (40°C / 75% RH - ICH Guideline) C->E F Analyze Samples at Defined Time Points D->F E->F G Quantify Parent Compound & Degradation Products F->G H Characterize Major Degradants (e.g., using LC-MS/MS) G->H I Determine Rate of Degradation (Arrhenius Plot if applicable) G->I J Establish Optimal Temperature Conditions I->J K Define Recommended Storage & Handling Procedures J->K

Caption: Workflow for determining thermal stability.

Experimental Protocols

Protocol 1: Forced Thermal Degradation Study

This protocol is designed to assess the stability of 2-Chloro-4-(methylamino)benzoic acid in both solid and solution states under thermal stress, in line with ICH guidelines.[11]

1. Materials and Equipment:

  • 2-Chloro-4-(methylamino)benzoic acid (solid)

  • HPLC-grade acetonitrile (ACN) and water

  • Calibrated stability chambers or ovens capable of maintaining temperature to ±2°C.

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with UV and/or Mass Spectrometry (MS) detection.[12]

  • Validated stability-indicating HPLC method.

2. Procedure (Solid State):

  • Accurately weigh approximately 5-10 mg of the solid compound into three separate, clear glass vials.

  • Place one vial in a chamber at 40°C, the second at 60°C, and the third at 80°C.

  • As a control, store a fourth vial protected from light at a recommended long-term storage condition (e.g., 5°C ± 3°C).

  • Withdraw samples at predetermined time points (e.g., 1, 3, 7, and 14 days).

  • At each time point, prepare a solution of known concentration (e.g., 0.5 mg/mL in ACN/water) from the stressed and control samples.

  • Analyze immediately by HPLC to determine the purity and percentage of degradation products.

3. Procedure (Solution State):

  • Prepare a stock solution of 2-Chloro-4-(methylamino)benzoic acid (e.g., 1 mg/mL in ACN/water).

  • Aliquot the solution into multiple sealed vials.

  • Establish a baseline (t=0) by analyzing one vial immediately.

  • Place the remaining vials at the same elevated temperatures as the solid-state study (40°C, 60°C, 80°C) and a control vial at 5°C.

  • At the same time points, retrieve a vial from each temperature, allow it to cool to room temperature, and analyze by HPLC.

4. Causality Behind Choices:

  • Multiple Temperatures: Using a range of temperatures (e.g., in 20°C increments) allows for the determination of the degradation rate's dependence on temperature.[11] This can help in extrapolating stability at other temperatures.

  • Solid vs. Solution: Testing in both states is crucial. Many compounds are significantly less stable in solution. This data informs handling procedures for both the bulk material and experimental stock solutions.

  • Control Sample: The control is essential to differentiate degradation due to thermal stress from any inherent instability of the compound or analytical procedure over time.

Protocol 2: Comprehensive Forced Degradation Study

To build a complete stability profile, thermal stress should be complemented by hydrolytic, oxidative, and photolytic stress studies.

1. Hydrolytic Degradation:

  • Prepare solutions of the compound in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic).[7]

  • Incubate these solutions at an elevated temperature (e.g., 60°C) and analyze at various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Rationale: This identifies susceptibility to pH-dependent hydrolysis, a common degradation pathway for compounds with labile functional groups.[5]

2. Oxidative Degradation:

  • Prepare a solution of the compound and treat it with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).[7]

  • Incubate at room temperature and analyze at time points similar to the hydrolytic study.

  • Rationale: This specifically tests the compound's vulnerability to oxidation, particularly relevant for the methylamino group.

3. Photolytic Degradation:

  • Expose both solid and solution samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[13][14]

  • Keep a control sample in the dark at the same temperature to differentiate between thermal and photolytic degradation.[11]

  • Rationale: This assesses light sensitivity, which informs packaging and handling requirements to prevent photodegradation.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate comparison and analysis.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ParameterTemperatureDuration
Thermal (Solid) N/A40°C, 60°C, 80°CUp to 14 days
Thermal (Solution) ACN/Water (50:50)40°C, 60°C, 80°CUp to 14 days
Acid Hydrolysis 0.1 M HCl60°CUp to 24 hours
Base Hydrolysis 0.1 M NaOH60°CUp to 24 hours
Oxidation 3% H₂O₂Room TemperatureUp to 24 hours
Photolytic ICH Q1B Light SourceControlled Room Temp.Per ICH Q1B

Table 2: Example Stability Data Template (for 60°C Thermal Stress)

Time Point (days)State% Assay of Parent Compound% Total DegradationRRT of Major Degradant(s)
0Solid99.8%0.2%N/A
1Solid99.5%0.5%0.85
3Solid98.9%1.1%0.85
7Solid97.2%2.8%0.85, 1.12
14Solid95.0%5.0%0.85, 1.12
0Solution99.8%0.2%N/A
1Solution96.0%4.0%0.85, 0.92
...............

Interpreting the Results:

  • Significant Degradation: Generally, a loss of >5-10% of the parent compound under a given stress condition is considered significant and warrants further investigation.

  • Mass Balance: The sum of the assay of the parent compound and the percentage of all degradation products should ideally be close to 100%. A poor mass balance may indicate that some degradants are not being detected by the analytical method.

  • Identify the "Weakest Link": By comparing the data from all stress conditions, you can identify the primary factor (e.g., temperature, base hydrolysis) that causes the most rapid degradation. This is the critical parameter to control.

Based on the collected data, you can establish an evidence-based storage temperature. If significant degradation is observed at 40°C, long-term storage should be at refrigerated (2-8°C) or even frozen conditions, with further studies to confirm stability at those temperatures.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_thermal Thermal Stress cluster_photo Photolytic Stress (UV/Vis) Parent 2-Chloro-4-(methylamino)benzoic acid Hydrolysis_Product Potential Amide/Ester formation (if reactants present) Parent->Hydrolysis_Product H₂O, Δ Oxidation_Product N-Oxide or De-methylated Analogues Parent->Oxidation_Product [O] Decarboxylation_Product 2-Chloro-N-methyl-aniline (+ CO2) Parent->Decarboxylation_Product Δ (Heat) Photolysis_Product De-chlorinated Species or Radical-induced Dimers Parent->Photolysis_Product hν (Light)

Caption: Plausible degradation pathways for the compound.

By following this comprehensive guide, you will be well-equipped to determine the optimal temperature and storage conditions for 2-Chloro-4-(methylamino)benzoic acid, ensuring the quality and reliability of your research.

References

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). ()
  • ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA). ()
  • ICH STABILITY TESTING GUIDELINES - SNS Courseware. ()
  • ICH releases overhauled stability guideline for consult
  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. ()
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. ()
  • Analytical Techniques In Stability Testing - Separ
  • Stability Testing for Small-Molecule Clinical Trial M
  • Forced Degradation Studies for Biopharmaceuticals - BioPharm Intern
  • Forced Degrad
  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES - Pharm
  • A practical guide to forced degradation and stability studies for drug substances. ()
  • Development of forced degradation and stability indic
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. ()
  • The thermal decomposition of benzoic acid - ResearchG
  • Photostability testing theory and practice - Q1 Scientific. ()
  • Oxidative decarboxylation of benzoic acid by peroxyl radicals - PubMed. ()
  • Photostability - IAGIM. ()

Sources

Optimization

Storage conditions to prevent degradation of 2-Chloro-4-(methylamino)benzoic acid

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 2-Chloro-4-(methylamino)benzoic acid. This resource is designed to provide you with in-depth guidance on...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Chloro-4-(methylamino)benzoic acid. This resource is designed to provide you with in-depth guidance on the optimal storage and handling of this compound to ensure its integrity and prevent degradation throughout your research and development workflows. As Senior Application Scientists, we have synthesized technical data with practical, field-tested insights to address the common challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 2-Chloro-4-(methylamino)benzoic acid?

To maintain the long-term stability of solid 2-Chloro-4-(methylamino)benzoic acid, it is crucial to store it in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2][3] While the compound is generally stable at room temperature, for extended storage, maintaining a consistent, cool environment is recommended.[1] One supplier suggests storage in a -70°C freezer for maximum stability, which should be considered for archival samples or long-term reference standards.[1]

ParameterRecommended ConditionRationale
Temperature Room Temperature (for routine use) -20°C to -70°C (for long-term storage)Minimizes the rate of potential degradation reactions.[1]
Atmosphere Dry/Inert GasThe compound is described as hygroscopic; moisture can promote degradation.
Light Protect from Light (Amber Vial)While not explicitly stated as light-sensitive, aromatic amines and halogenated compounds can be susceptible to photodegradation.
Container Tightly ClosedPrevents exposure to moisture and atmospheric contaminants.[1][2][3]
Q2: My 2-Chloro-4-(methylamino)benzoic acid has changed color. What could be the cause?

A change in color, such as the appearance of a beige or brownish tint from an off-white powder, is a common indicator of degradation.[2] This is often due to oxidation of the methylamino group, a reaction that can be accelerated by exposure to air (oxygen), light, and moisture. The presence of impurities can also catalyze this process.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of 2-Chloro-4-(methylamino)benzoic acid.

Issue 1: Inconsistent results in sequential experiments using the same batch of the compound.
  • Potential Cause: Degradation of the compound after the container was opened.

  • Troubleshooting Steps:

    • Verify Storage: Confirm that the compound has been stored under the recommended conditions (cool, dry, dark, and tightly sealed).

    • Aliquot Samples: For frequently used batches, it is best practice to aliquot the solid compound into smaller, single-use vials upon receipt. This minimizes the exposure of the entire batch to atmospheric conditions with each use.

    • Purity Check: If degradation is suspected, a purity analysis (e.g., via HPLC, NMR, or melting point determination) can confirm the integrity of the compound. The melting point of the pure compound is reported to be in the range of 160-163°C.[2]

Issue 2: Poor solubility of the compound in a previously used solvent system.
  • Potential Cause: The formation of insoluble degradation products.

  • Troubleshooting Steps:

    • Visual Inspection: Examine the solid for any changes in color or texture that might indicate degradation.

    • Fresh Sample: Attempt to dissolve a fresh, unopened sample of the compound in the same solvent system to determine if the issue lies with the specific vial in use.

    • Solvent Purity: Ensure the solvent is of high purity and free from contaminants that could react with the compound.

Potential Degradation Pathways

While specific degradation pathways for 2-Chloro-4-(methylamino)benzoic acid are not extensively documented in the provided literature, we can infer potential routes based on its chemical structure and the behavior of similar molecules. Understanding these can help in mitigating degradation.

G main 2-Chloro-4-(methylamino)benzoic acid oxidation Oxidation of Methylamino Group main->oxidation O2, light, metal ions decarboxylation Decarboxylation main->decarboxylation Heat hydrolysis Hydrolytic Dechlorination main->hydrolysis H2O, pH extremes photodegradation Photodegradation main->photodegradation UV light products1 Colored Impurities (Quinone-like structures) oxidation->products1 products2 Loss of CO2 (Formation of an aniline derivative) decarboxylation->products2 products3 Formation of Hydroxybenzoic acid derivative hydrolysis->products3 products4 Various decomposition products photodegradation->products4

Caption: Potential degradation pathways for 2-Chloro-4-(methylamino)benzoic acid.

Experimental Protocols

Protocol for Preparing Stock Solutions

To minimize degradation in solution, it is recommended to prepare fresh stock solutions for each experiment. If a stock solution must be stored, it should be for a short duration under specific conditions.

  • Solvent Selection: Use high-purity, anhydrous solvents. If using an aqueous buffer, ensure it is freshly prepared and filtered.

  • Preparation:

    • Bring the vial of 2-Chloro-4-(methylamino)benzoic acid to room temperature before opening to prevent condensation of moisture onto the solid.

    • Weigh the desired amount of the compound in a fume hood.

    • Dissolve in the appropriate solvent. Sonication may be used to aid dissolution.

  • Storage of Stock Solutions:

    • Store in tightly capped vials with minimal headspace.

    • Protect from light by using amber vials or wrapping clear vials in aluminum foil.

    • Store at -20°C or -70°C.

    • Before use, allow the solution to thaw completely and vortex gently to ensure homogeneity. Avoid repeated freeze-thaw cycles.

G cluster_prep Preparation cluster_storage Storage cluster_use Usage p1 Equilibrate compound to room temperature p2 Weigh solid in a fume hood p1->p2 p3 Dissolve in anhydrous solvent p2->p3 s1 Aliquot into amber vials p3->s1 s2 Store at -20°C or -70°C s1->s2 u1 Thaw completely s2->u1 u2 Vortex gently u1->u2 u3 Use in experiment u2->u3

Caption: Workflow for the preparation and storage of stock solutions.

References

  • Sigma-Aldrich, Safety Data Sheet for 2-Chloro-4-(methylamino)benzoic acid. (October 16, 2025).
  • Arora, P. K., & Bae, H. (2014). Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG. Bioresource technology, 172, 440–443.
  • Arora, P. K. (2014). Novel degradation pathway of 2-chloro-4-aminophenol in Arthrobacter sp. SPG. PeerJ PrePrints, 2, e194v1.
  • ECHEMI, Safety Data Sheet for 2-Chloro-4-(methylsulfonyl)benzoic acid.
  • Thermo Fisher Scientific, Safety Data Sheet for 4-(Methylamino)benzoic acid. (September 06, 2025).
  • Sigma-Aldrich, Safety Data Sheet for Benzoic acid-(ring-13C6). (September 06, 2024).
  • Thermo Fisher Scientific, Safety Data Sheet for 2-Amino-4-chloro-5-methylbenzenesulfonic acid. (September 24, 2025).
  • Müller, R., Deckwer, W. D., & Hecht, V. (1996). Degradation of chloro- and methyl-substituted benzoic acids by a genetically modified microorganism. Biotechnology and bioengineering, 51(5), 528–537.
  • TCI America, Safety Data Sheet for 2-Chloro-4-(methylsulfonyl)benzoic Acid. (May 22, 2025).
  • National Institute of Standards and Technology, Safety Data Sheet for m-Chlorobenzoic Acid. (February 27, 2014).
  • TCI Europe, Safety Data Sheet for 2-Chloro-4-methylsulfonylbenzoic acid. (November 04, 2024).
  • Arora, P. K., & Jain, R. K. (2012). Novel pathway for the degradation of 2-chloro-4-nitrobenzoic acid by Acinetobacter sp. strain RKJ12. Applied and environmental microbiology, 78(24), 8643–8649.
  • CP Lab Safety, Product Information for 2-Chloro-4-(methylsulfonyl)benzoic Acid.
  • Díaz, E., Jiménez, J. I., & Nogales, J. (2013). Metabolic pathways for the degradation of aromatic hydrocarbons by bacteria. Microbiology and molecular biology reviews, 77(4), 523–569.
  • ChemicalBook, Product Information for 2-Chloro-4-[(methylamino)methyl]benzoic acid.
  • Google Patents, Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • PubChem, Compound Summary for 2-Chloro-4-(methylsulfonyl)benzoic acid.
  • PubChem, Compound Summary for 2-Chloro-4-methylbenzoic acid.

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Chemical Shift Assignment of 2-Chloro-4-(methylamino)benzoic acid

This guide provides an in-depth analysis and predicted 1H NMR chemical shift assignment for 2-Chloro-4-(methylamino)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and predicted 1H NMR chemical shift assignment for 2-Chloro-4-(methylamino)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It offers a comparative analysis grounded in the fundamental principles of nuclear magnetic resonance spectroscopy, supported by experimental data from structurally analogous compounds. Our objective is to equip you with the expertise to confidently interpret the 1H NMR spectrum of this and similar substituted benzoic acid derivatives.

The Crucial Role of 1H NMR in Structural Elucidation

In the realm of organic chemistry and drug discovery, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structures. Specifically, 1H NMR spectroscopy provides exquisitely detailed information about the chemical environment of hydrogen atoms within a molecule. The precise chemical shift of a proton is dictated by the electron density surrounding its nucleus, which is in turn influenced by the presence of neighboring functional groups. Understanding these substituent effects is paramount for the accurate assignment of 1H NMR spectra.

This guide will dissect the anticipated 1H NMR spectrum of 2-Chloro-4-(methylamino)benzoic acid by leveraging established principles of substituent additivity and by drawing comparisons with the known spectra of 2-chlorobenzoic acid and 4-(methylamino)benzoic acid.

Decoding Substituent Effects on the Aromatic Ring

The chemical shifts of protons on a benzene ring are highly sensitive to the nature of the substituents attached. Electron-donating groups (EDGs) increase the electron density on the ring, shielding the aromatic protons and causing their signals to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deshielding the protons and shifting their signals to a higher chemical shift (downfield).

In 2-Chloro-4-(methylamino)benzoic acid, we have three substituents to consider:

  • -COOH (Carboxylic Acid): An electron-withdrawing group that deactivates the ring, primarily through its inductive effect and resonance. It will deshield the ortho and para protons most significantly.

  • -Cl (Chloro): An electron-withdrawing group via induction but a weak electron-donating group through resonance. Its overall effect is typically deshielding.

  • -NHCH3 (Methylamino): A strong electron-donating group through resonance, which will shield the aromatic protons, particularly those in the ortho and para positions relative to it.

The interplay of these electronic effects will determine the final chemical shifts of the three aromatic protons in our target molecule.

Comparative Analysis: Predicting the 1H NMR Spectrum

Reference Compound 1: 2-Chlorobenzoic Acid

The 1H NMR spectrum of 2-chlorobenzoic acid provides a baseline for understanding the influence of the chloro and carboxylic acid groups. In CDCl3, the aromatic protons of 2-chlorobenzoic acid exhibit the following approximate chemical shifts: δ 8.09 (d, 1H), 7.50 (m, 1H), 7.40 (m, 1H), and 7.31 (m, 1H)[1][2]. The proton ortho to the carboxylic acid group is the most deshielded.

Reference Compound 2: 4-(Methylamino)benzoic Acid

The 1H NMR spectrum of 4-(methylamino)benzoic acid in DMSO-d6 shows signals in the aromatic region, though specific assignments are not detailed in the available data[3]. However, the strong electron-donating methylamino group is expected to significantly shield the protons ortho to it. PubChem provides some spectral data for this compound, confirming its known structure[4][5][6].

Predicted 1H NMR Chemical Shift Assignment for 2-Chloro-4-(methylamino)benzoic acid

Based on the principles of substituent effects and the data from our reference compounds, we can predict the 1H NMR spectrum of 2-Chloro-4-(methylamino)benzoic acid. The molecule has three aromatic protons, which we will label H-3, H-5, and H-6 for clarity.

dot graph { layout=neato; node [shape=plaintext]; mol [label=< C1C2C6 ||-|| C(COOH)C(Cl)CH(H6) -||- C(NHCH3)C(H5)C(H3) ||-|| C4C5C3

>]; } compass Predicted Proton Assignments for 2-Chloro-4-(methylamino)benzoic acid.
  • H-6: This proton is ortho to the strongly electron-withdrawing carboxylic acid group and meta to both the chloro and methylamino groups. The deshielding effect of the -COOH group will be dominant, placing this proton at the furthest downfield position. We predict a doublet with a typical ortho coupling constant (J ≈ 8-9 Hz) due to coupling with H-5.

  • H-5: This proton is ortho to the electron-donating methylamino group and meta to the carboxylic acid and chloro groups. The shielding effect of the -NHCH3 group will be significant. It will appear as a doublet of doublets due to coupling with H-6 (ortho coupling) and H-3 (meta coupling, J ≈ 2-3 Hz).

  • H-3: This proton is ortho to the chloro group and the methylamino group. The strong shielding from the adjacent methylamino group will likely make this the most upfield of the aromatic protons. It will appear as a doublet due to meta coupling with H-5.

  • -NHCH3 Protons: The methyl group protons will appear as a singlet, and the N-H proton will also be a singlet, though its chemical shift can be variable and it may be broadened.

  • -COOH Proton: The carboxylic acid proton will be a broad singlet at a very downfield position, typically above 10 ppm.

Tabulated Predicted 1H NMR Data

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
COOH> 10br s-Acidic proton
H-67.8 - 8.1d~8-9Ortho to -COOH (strong deshielding)
H-56.8 - 7.1ddJortho ≈ 8-9, Jmeta ≈ 2-3Ortho to -NHCH3 (shielding), meta to -COOH and -Cl
H-36.6 - 6.9d~2-3Ortho to -NHCH3 (strong shielding)
NHVariablebr s-Amine proton
CH3~2.8 - 3.0s-Methyl protons

Experimental Protocol: Acquiring the 1H NMR Spectrum

To validate these predictions, the following experimental protocol is recommended.

Sample Preparation
  • Accurately weigh approximately 5-10 mg of 2-Chloro-4-(methylamino)benzoic acid.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

NMR Instrument Setup and Data Acquisition
  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • To confirm the identity of the -NH and -COOH protons, a D2O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D2O to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will disappear or significantly decrease in intensity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.7 mL deuterated solvent weigh->dissolve add_tms Add TMS internal standard dissolve->add_tms instrument Use high-field NMR (≥400 MHz) add_tms->instrument Transfer to NMR tube tune_shim Tune and shim instrument->tune_shim acquire Acquire 1D Proton Spectrum tune_shim->acquire d2o_exchange D2O Exchange (optional) acquire->d2o_exchange process Process raw data (Fourier transform, phasing, baseline correction) acquire->process integrate Integrate signals process->integrate assign Assign chemical shifts and coupling constants integrate->assign

Conclusion

This guide provides a comprehensive, predictive framework for the 1H NMR chemical shift assignment of 2-Chloro-4-(methylamino)benzoic acid. By systematically analyzing the electronic effects of the substituents and comparing with structurally related compounds, we have established a robust hypothesis for the expected spectrum. This approach not only facilitates the interpretation of experimental data but also deepens the understanding of structure-spectra correlations, a critical skill for researchers in the chemical and pharmaceutical sciences. The provided experimental protocol offers a clear path to validating these predictions and obtaining high-quality, unambiguous data.

References

  • ResearchGate. (2026). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000332 2-Chlorobenzoic Acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • DSpace@MIT. (n.d.). APPENDIX 2. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Methylamino)benzoic acid. PubChem Compound Database. Retrieved from [Link]

  • Chegg. (2019). can you interpret the data of H-NMR of 2- chlorobenzoic acid and assign peaks?. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(Methylamino)benzoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(Methylamino)benzoic acid - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

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Comparative

A Comparative Guide to HPLC Method Development for Purity Analysis of 2-Chloro-4-(methylamino)benzoic Acid

This guide provides a comprehensive, technically-grounded framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-Chloro-4-(methylamino)benzoic ac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-Chloro-4-(methylamino)benzoic acid. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each decision in the method development process, offering a comparative analysis of different chromatographic conditions. The protocols and insights presented herein are designed to be a self-validating system, grounded in established regulatory principles and practical laboratory experience.

Introduction: The Analytical Imperative

2-Chloro-4-(methylamino)benzoic acid is an aromatic carboxylic acid, a class of compounds frequently used as building blocks in pharmaceutical synthesis.[1] Ensuring the purity of such starting materials is paramount, as impurities can carry through the manufacturing process, potentially affecting the safety and efficacy of the final active pharmaceutical ingredient (API). A robust, stability-indicating HPLC method is therefore not merely a quality control tool but a fundamental component of drug development and manufacturing.[2][3] This type of method is designed to separate and accurately quantify the main compound from any process-related impurities and degradation products that may arise under various stress conditions.[4][5]

The development of such a method is a systematic process that involves understanding the analyte's properties, selecting appropriate chromatographic conditions, and rigorously testing the method's performance.[6] This guide will walk through this process, providing both a foundational method and a comparison with alternative approaches to highlight the key factors influencing separation and analysis.

Foundational Knowledge: Analyte Properties and Initial Chromatographic Approach

Before embarking on method development, it is crucial to understand the physicochemical properties of 2-Chloro-4-(methylamino)benzoic acid. As an aromatic carboxylic acid, its solubility and ionization state are pH-dependent.[7] This characteristic is a key lever to manipulate retention and peak shape in reversed-phase HPLC, which is the most common and versatile technique for the analysis of small pharmaceutical molecules.[3][8]

Initial Method Selection Rationale:

A reversed-phase HPLC (RP-HPLC) method with UV detection is the logical starting point.[4] Most organic molecules with aromatic rings, like our target analyte, possess a UV chromophore, allowing for sensitive detection.[4][6] A gradient elution is generally preferred for purity analysis as it can resolve compounds with a wider range of polarities, which is essential for separating the main component from both polar and non-polar impurities.[4]

dot

Caption: HPLC Method Development Workflow.

Experimental Protocols: A Step-by-Step Guide

  • HPLC System: A standard HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Columns:

    • Primary Column: C18, 4.6 x 150 mm, 5 µm (for initial development).

    • Alternative Columns: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm; C8, 4.6 x 150 mm, 5 µm.

  • Reagents: HPLC grade acetonitrile (ACN), methanol (MeOH), and water. Formic acid, ammonium acetate, and phosphate buffers.

  • Sample Preparation: Accurately weigh and dissolve 2-Chloro-4-(methylamino)benzoic acid in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Column Selection: Start with a standard C18 column, which is a good general-purpose column for retaining aromatic compounds.

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Formic acid in water. The acidic pH ensures that the carboxylic acid group is protonated, leading to better retention and peak shape on a reversed-phase column.[7]

    • Organic Phase (B): Acetonitrile. ACN is often preferred over methanol for its lower viscosity and UV cutoff.

  • Initial Gradient: A broad gradient is used to elute all potential impurities.

    • 0-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B (re-equilibration)

  • Flow Rate and Temperature: Start with a flow rate of 1.0 mL/min and a column temperature of 30 °C.

  • Detection: Use a PDA detector to monitor the analyte's UV spectrum and select an optimal wavelength for detection, typically the λmax.

To ensure the method is stability-indicating, forced degradation studies must be performed as mandated by ICH guidelines.[9] The goal is to achieve 5-20% degradation of the active substance.[8][9]

  • Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter) as per ICH Q1B guidelines.[10][11]

After exposure, neutralize the acid and base-stressed samples and dilute all samples to the target concentration for HPLC analysis. The method's specificity is confirmed if the degradation product peaks are well-resolved from the main peak and from each other.[12]

Comparative Analysis: Optimizing Chromatographic Selectivity

The initial method provides a starting point, but optimization is often necessary to achieve the desired resolution and run time. Here, we compare the initial C18 method with alternatives to illustrate the impact of key parameters.

The choice of stationary phase can significantly impact the selectivity of the separation.

Stationary PhasePrinciple of SeparationExpected Performance for 2-Chloro-4-(methylamino)benzoic acid
C18 (Octadecylsilane) Primarily hydrophobic interactions.Good general retention for the aromatic ring.
Phenyl-Hexyl Hydrophobic and π-π interactions.Potentially enhanced selectivity for aromatic and substituted aromatic compounds due to π-π interactions with the phenyl rings of the stationary phase.
C8 (Octylsilane) Less hydrophobic than C18.Shorter retention times, which can be advantageous for faster analysis if resolution is sufficient.

Experimental Insight: For aromatic carboxylic acids, a Phenyl-Hexyl column can sometimes provide superior resolution for closely related impurities, especially those with subtle differences in their aromatic structure. The π-π interactions offer an additional separation mechanism beyond simple hydrophobicity.

The mobile phase composition is a powerful tool for optimizing selectivity.

ParameterCondition 1Condition 2Rationale and Expected Outcome
Organic Modifier AcetonitrileMethanolACN is a stronger solvent than MeOH in reversed-phase, leading to shorter retention times. Changing the organic modifier alters selectivity due to different solvation effects.
Mobile Phase pH pH 3.0 (0.1% Formic Acid)pH 6.8 (Phosphate Buffer)At pH 3.0, the carboxylic acid is protonated (neutral), leading to good retention. At pH 6.8 (above the pKa), the carboxylic acid is deprotonated (anionic), resulting in significantly less retention on a C18 column. This can be used to manipulate the elution order of impurities.

Experimental Insight: Running the separation at different pH values is a critical step in method development.[7] It helps to understand the acidic/basic nature of the impurities and can dramatically change the selectivity of the separation. For instance, a basic impurity's retention will increase as the pH decreases, while an acidic impurity's retention will decrease as the pH increases.

Data Presentation and Interpretation

The following table presents hypothetical data from the comparative studies to illustrate the decision-making process.

Table 1: Comparison of Chromatographic Conditions

MethodColumnMobile Phase BKey Performance Parameters
Method A (Initial) C18AcetonitrileResolution (Critical Pair): 1.8Tailing Factor (API): 1.2Run Time: 30 min
Method B Phenyl-HexylAcetonitrileResolution (Critical Pair): 2.5Tailing Factor (API): 1.1Run Time: 32 min
Method C C18MethanolResolution (Critical Pair): 1.6Tailing Factor (API): 1.4Run Time: 35 min

Interpretation: In this hypothetical scenario, Method B using the Phenyl-Hexyl column provides the best resolution for the critical impurity pair, indicating superior selectivity. Although the run time is slightly longer, the improved resolution is crucial for a reliable purity method.

dot

Caption: Optimization Decision Tree.

Conclusion: Towards a Validated Method

This guide has outlined a systematic and comparative approach to developing a stability-indicating HPLC method for the purity analysis of 2-Chloro-4-(methylamino)benzoic acid. The key to successful method development lies not in rigidly following a single protocol, but in understanding the underlying chromatographic principles and making informed decisions based on experimental data. By comparing different stationary phases and mobile phase conditions, a method with optimal selectivity, resolution, and robustness can be achieved. The final optimized method should then be fully validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose, which includes parameters like specificity, linearity, accuracy, precision, and robustness.[8][12]

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Validation

Comparing reactivity of 2-Chloro-4-(methylamino)benzoic acid vs 2-Chloro-4-aminobenzoic acid

Topic: Comparing reactivity of 2-Chloro-4-(methylamino)benzoic acid vs 2-Chloro-4-aminobenzoic acid Content Type: Technical Comparison Guide Executive Summary: The "Methyl Effect" in Drug Design In the optimization of ph...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing reactivity of 2-Chloro-4-(methylamino)benzoic acid vs 2-Chloro-4-aminobenzoic acid Content Type: Technical Comparison Guide

Executive Summary: The "Methyl Effect" in Drug Design

In the optimization of pharmacophores—particularly kinase inhibitors and antifolates—the substitution of a primary amine with a secondary methylamine is a classic medicinal chemistry toggle. This guide compares 2-Chloro-4-aminobenzoic acid (Compound A) and its N-methylated analog, 2-Chloro-4-(methylamino)benzoic acid (Compound B) .

While often treated as interchangeable bioisosteres during early screening, their reactivity profiles diverge significantly in late-stage heterocycle formation and physicochemical behavior. This guide details these differences to prevent synthetic bottlenecks.

Physicochemical Profile & Identification

The introduction of the methyl group on the nitrogen atom (Compound B) introduces a +I (inductive) effect and increases lipophilicity, altering solubility and hydrogen-bond donor (HBD) count.

FeatureCompound A Compound B
IUPAC Name 2-Chloro-4-aminobenzoic acid2-Chloro-4-(methylamino)benzoic acid
CAS Number 2059-15-6 3975-62-0
Structure Primary Aniline (

)
Secondary Aniline (

)
MW 171.58 g/mol 185.61 g/mol
H-Bond Donors 3 (COOH + NH

)
2 (COOH + NH)
Electronic State Moderate NucleophileEnhanced Nucleophile (+I effect)
Solubility Polar solvents (DMSO, MeOH)Improved solubility in DCM/CHCl

(as ester)

Scientist’s Note: The CAS for Compound B (3975-62-0) is frequently confused with its methyl ester (CAS 46004-37-9). Ensure you are sourcing the free acid for coupling reactions to avoid an accidental double-protection scenario.

Reactivity Analysis
A. Nucleophilicity of the 4-Position Amine
  • Compound A (Primary): The amino group is moderately deactivated by the electron-withdrawing chlorine atom at the meta position relative to the amine (and ortho to the acid). However, it remains sufficiently nucleophilic for standard acylations.

  • Compound B (Secondary): The N-methyl group provides electron density via induction (+I), making the nitrogen more nucleophilic than the primary amine.

    • Experimental Implication: In competitive acylation studies, Compound B often reacts faster with sterically unhindered electrophiles (e.g., acetyl chloride). However, with bulky electrophiles, the steric hindrance of the methyl group may invert this trend.

B. Amide Coupling (COOH Reactivity)

Both compounds are typically coupled to amines to form benzamides.

  • Protocol Impact: When activating the carboxylic acid (e.g., using HATU or EDC), the 4-amino group of Compound B is more prone to self-acylation (oligomerization) if the reaction concentration is too high, due to its enhanced nucleophilicity.

  • Observation: Amides derived from Compound B often display rotamers in

    
    -NMR due to restricted rotation around the N-Methyl amide bond, appearing as doubled peaks. This is not an impurity; do not discard fractions based on this spectral feature.
    
C. Cyclization to Quinazolinones (The Critical Divergence)

This is the most significant reactivity difference.

  • Compound A: Reacts with formamide or urea to form 4(3H)-quinazolinones . The product retains an N-H bond, allowing for lactam-lactim tautomerism, which is often essential for hydrogen bonding in the enzyme binding pocket.

  • Compound B: Reacts to form N-methyl-4-quinazolinones . The "locking" of the nitrogen prevents tautomerism. This often results in a significant solubility boost but can abolish biological activity if the N-H donor is required for binding.

Experimental Workflows & Pathways

The following diagram illustrates the divergent synthetic pathways for these two precursors.

ReactivityPathways StartA Cmpd A (Primary Amine) IntermedA Intermediate: N-Acyl Anthranilic Acid StartA->IntermedA Acylation (Ac2O/Reflux) ProdA1 Product A1: Primary Benzamide StartA->ProdA1 Amine Coupling (HATU, R-NH2) StartB Cmpd B (Secondary Amine) IntermedB Intermediate: N-Methyl-N-Acyl Anthranilic Acid StartB->IntermedB Acylation (Ac2O/Reflux) ProdB1 Product B1: Secondary Benzamide (NMR Rotamers) StartB->ProdB1 Amine Coupling (HATU, R-NH2) QuinA Quinazolinone A: N-H Tautomer Allowed IntermedA->QuinA Cyclization (NH4OAc) QuinB Quinazolinone B: N-Me Locked (No Tautomerism) IntermedB->QuinB Cyclization (NH4OAc)

Figure 1: Divergent synthesis pathways. Note that Compound B yields "locked" heterocycles incapable of tautomerism.

Detailed Experimental Protocols
Protocol 1: Selective Amide Coupling (COOH Activation)

Objective: To couple the carboxylic acid to a primary amine (R-NH


) without protecting the aniline.

Reagents:

  • Substrate: 1.0 eq (Compound A or B)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of Compound A or B in 5 mL DMF.

  • Activation: Add DIPEA followed by HATU. Stir at 0°C for 15 minutes.

    • Critical Check: For Compound B, ensure temperature remains at 0°C during activation to minimize self-reaction (dimerization) driven by the more nucleophilic N-Me group.

  • Addition: Add the amine partner (R-NH

    
    , 1.1 eq) dropwise.
    
  • Reaction: Allow to warm to RT and stir for 4–6 hours.

  • Workup: Dilute with EtOAc, wash with 0.5 M HCl (essential to remove unreacted DIPEA and break up any aniline-HATU complexes), followed by brine.

  • Purification: Compound B products often require a slower gradient in flash chromatography due to the lipophilicity of the N-methyl group.

Protocol 2: Quinazolinone Synthesis (Cyclization)

Objective: To synthesize the dihydroquinazolinone core.

Reagents:

  • Substrate: 1.0 eq (Compound A or B)

  • Reagent: Formamide (Excess, acts as solvent)

  • Catalyst: Ammonium Acetate (0.1 eq)

Step-by-Step:

  • Setup: Mix Compound A or B with 5 volumes of formamide in a pressure vial.

  • Heating: Heat to 140°C.

    • Compound A: Reaction typically completes in 4–6 hours. Product precipitates upon cooling.

    • Compound B: Reaction may require 160°C and longer times (8–12 hours) due to the steric bulk of the methyl group hindering the initial nucleophilic attack on formamide.

  • Isolation: Pour the hot reaction mixture into ice water.

    • Observation: Compound A product (N-H) precipitates as a solid.[1] Compound B product (N-Me) may form a gum/oil; extraction with DCM is often required.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17154, 4-Amino-2-chlorobenzoic acid. Retrieved from [Link]

  • Muthumani, P., et al. (2013). Synthesis of some Novel Quinazolinone Derivatives. International Journal of Chemical Sciences. (Demonstrates cyclization protocols for anthranilic acid derivatives). Retrieved from [Link]

  • Master Organic Chemistry. Nucleophilicity of Amines: Sterics vs. Electronics. (Foundational mechanism for Primary vs. Secondary amine reactivity). Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to the Quantification of 2-Chloro-4-(methylamino)benzoic Acid: Selecting and Utilizing Reference Standards

For researchers, scientists, and professionals in drug development, the accurate quantification of 2-Chloro-4-(methylamino)benzoic acid is paramount for ensuring the quality, safety, and efficacy of pharmaceutical produc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of 2-Chloro-4-(methylamino)benzoic acid is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides an in-depth comparison of reference standards and analytical methodologies for the precise measurement of this compound, grounded in scientific principles and practical expertise.

The Critical Role of a Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a sample. For 2-Chloro-4-(methylamino)benzoic acid (CAS No. 3975-62-0), the selection of a suitable reference standard is the foundational step for any analytical method development and validation.

Commercial Availability and Purity Considerations

2-Chloro-4-(methylamino)benzoic acid is available from several chemical suppliers, including Toronto Research Chemicals (TRC), CymitQuimica, and BLD Pharm.[1][2] While its availability is a positive starting point, a critical aspect for its use as a reference standard is the certified purity.

Ideally, a reference standard should be accompanied by a comprehensive Certificate of Analysis (CoA) detailing its purity, the method used for determination, and levels of any identified impurities. For pharmaceutical applications, the United States Pharmacopeia (USP) provides guidelines on the purity of reference standards, often requiring ≥99.5% for assays.[3][4] In the absence of a readily available CoA with a specified purity for 2-Chloro-4-(methylamino)benzoic acid, it is incumbent upon the researcher to independently verify the purity of the procured material. This can be achieved through a combination of techniques such as High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., Charged Aerosol Detector), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Table 1: Comparison of Potential Suppliers for 2-Chloro-4-(methylamino)benzoic Acid

SupplierProduct Number/CASAvailable InformationNoteworthy Considerations
Toronto Research Chemicals (TRC)TR-C369000Product name, CAS number, molecular formula, and weight.[2]TRC is known for providing a wide range of research chemicals and often provides detailed analytical data upon request.[5]
CymitQuimicaCAS: 3975-62-0Product name, CAS number, molecular formula, and weight.[2][6]Acts as a marketplace and can consolidate offerings from various manufacturers.
BLD PharmCAS: 3975-62-0Product name, CAS number, and some basic properties.[1]Often provides a range of purity grades for their products.

Analytical Methodologies for Quantification

The choice of analytical technique is critical for achieving accurate and reproducible quantification of 2-Chloro-4-(methylamino)benzoic acid. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it an excellent choice for 2-Chloro-4-(methylamino)benzoic acid.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography: Given the aromatic and moderately polar nature of the analyte, a reversed-phase column (e.g., C18) is the logical first choice. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

  • Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used. The buffer controls the pH, which is crucial for the ionization state of the carboxylic acid and amino groups, thereby affecting retention and peak shape. An acidic pH (e.g., using formic or phosphoric acid) is generally preferred to suppress the ionization of the carboxylic acid, leading to better retention and sharper peaks on a C18 column.

  • Detection: The presence of the benzene ring in 2-Chloro-4-(methylamino)benzoic acid allows for sensitive detection using a UV-Vis detector. The wavelength of maximum absorbance (λmax) should be determined experimentally for optimal sensitivity.

Experimental Protocol: Proposed HPLC Method

A robust HPLC method for a related compound, anthranilic acid, can be adapted for the quantification of 2-Chloro-4-(methylamino)benzoic acid.[7]

ParameterRecommended Condition
Chromatographic Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (v/v), isocratic or gradient elution
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at λmax (to be determined, likely around 254 nm)
Injection Volume 10 µL
Internal Standard A structurally similar compound, such as 4-Aminobenzoic acid, can be considered.

Self-Validating System: Method validation should be performed according to ICH guidelines and would include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reference_Standard Weigh Reference Standard Dilution Serial Dilutions for Calibration Reference_Standard->Dilution Sample Prepare Sample Solution HPLC_System Inject into HPLC System Sample->HPLC_System Dilution->HPLC_System Separation Chromatographic Separation HPLC_System->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration_Curve Construct Calibration Curve Integration->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification

Caption: Workflow for HPLC-based quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, particularly with the mass spectrometer providing structural information for confirmation. However, the analysis of polar and non-volatile compounds like amino acids and carboxylic acids by GC typically requires a derivatization step to increase their volatility.

Causality Behind Experimental Choices:

  • Derivatization: The carboxylic acid and secondary amine groups in 2-Chloro-4-(methylamino)benzoic acid make it non-volatile. Derivatization is essential to convert these polar functional groups into less polar, more volatile derivatives. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a common and effective approach for both carboxylic acids and amines.[8]

  • GC Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5), is suitable for separating the derivatized analyte.

  • Mass Spectrometry Detection: Operating the mass spectrometer in selected ion monitoring (SIM) mode enhances sensitivity and selectivity by monitoring specific fragment ions of the derivatized analyte.

Experimental Protocol: Proposed GC-MS Method

This protocol is adapted from general procedures for the GC-MS analysis of amino and benzoic acids.[8]

ParameterRecommended Condition
Derivatization Evaporate the sample to dryness. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine. Heat at 70°C for 30 minutes.
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane
Injector Temperature 250 °C
Oven Program Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
Carrier Gas Helium at a constant flow of 1 mL/min.
MS Interface Temp 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Detection Mode Selected Ion Monitoring (SIM) of characteristic fragment ions.

Self-Validating System: As with HPLC, method validation is crucial. The validation plan should encompass all the parameters outlined in the ICH guidelines.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Reference_Standard Weigh Reference Standard Derivatization Derivatization Reference_Standard->Derivatization Sample Prepare Sample Solution Sample->Derivatization GCMS_System Inject into GC-MS System Derivatization->GCMS_System Separation Gas Chromatographic Separation GCMS_System->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration (SIM) Detection->Integration Calibration_Curve Construct Calibration Curve Integration->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification

Caption: Workflow for GC-MS-based quantification.

Comparison of HPLC and GC-MS for Quantification

Table 2: Performance Comparison of HPLC and GC-MS

FeatureHPLC-UVGC-MS
Sample Preparation Generally simpler, often requiring only dissolution and filtration.More complex, requiring a derivatization step which can introduce variability.
Selectivity Good, but can be susceptible to interferences from co-eluting compounds.Excellent, with the mass spectrometer providing an additional dimension of separation and confirmation.
Sensitivity Good, typically in the low µg/mL to high ng/mL range.Excellent, often reaching low ng/mL to pg/mL levels, especially with SIM mode.
Throughput Generally higher due to simpler sample preparation.Lower, as the derivatization step adds time to the workflow.
Instrumentation Cost Lower, as UV detectors are more common and less expensive than mass spectrometers.Higher, due to the cost of the mass spectrometer.
Confirmation Based on retention time only.Provides both retention time and mass spectral data for confident identification.

Conclusion

The accurate quantification of 2-Chloro-4-(methylamino)benzoic acid is achievable with both HPLC-UV and GC-MS methodologies. The choice between these techniques will depend on the specific requirements of the analysis, including the required sensitivity, selectivity, sample matrix, and available resources.

For routine quality control where high throughput and cost-effectiveness are important, a well-validated HPLC-UV method is often sufficient. When higher sensitivity and confirmatory analysis are required, such as in trace-level impurity analysis or pharmacokinetic studies, the selectivity and sensitivity of GC-MS make it the superior choice, despite the more complex sample preparation.

Regardless of the chosen method, the foundation of accurate quantification lies in the use of a well-characterized reference standard. In the absence of a certified reference material with a specified purity for 2-Chloro-4-(methylamino)benzoic acid, researchers must diligently perform their own purity assessment to ensure the integrity of their analytical results.

References

  • Guideline for Donors of USP Reference Standard Candidate Materials. (n.d.). USP. Retrieved February 13, 2026, from [Link]

  • Guideline for Donors of USP Reference Standard Candidate Materials. (2008, September 12). IPQpubs. Retrieved February 13, 2026, from [Link]

  • Analysis of anthranilic acid by liquid chromatography. (1986). PubMed. Retrieved February 13, 2026, from [Link]

Sources

Validation

A Comparative Purity Analysis of Commercial vs. In-House Synthesized 2-Chloro-4-(methylamino)benzoic Acid

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of the purity profiles of commercially procured versus laboratory-synthesized 2-Chloro-4-(methylamino)benzoic acid, a key building block in the synthesis of various pharmacologically active compounds. We will delve into a detailed synthetic protocol, explore the common impurities associated with both sources, and present a comprehensive analytical workflow for purity determination, supported by illustrative data.

Introduction: The Purity Predicament

2-Chloro-4-(methylamino)benzoic acid is a substituted anthranilic acid derivative. Its structural features make it a valuable precursor in medicinal chemistry. When sourcing this compound, a critical decision arises: to purchase from a commercial vendor or to synthesize it in-house. Commercial sources offer convenience and time savings, but the purity and impurity profiles can be variable and may not always be fully characterized. In-house synthesis, while more labor-intensive, provides complete control over the reaction conditions and purification process, potentially leading to a higher purity product with a well-defined impurity profile. This guide aims to equip the reader with the necessary knowledge to make an informed decision based on experimental evidence.

Synthesis of 2-Chloro-4-(methylamino)benzoic Acid

A reliable synthetic route to 2-Chloro-4-(methylamino)benzoic acid can be achieved through a two-step process starting from the commercially available 2-chloro-4-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amino group, followed by selective methylation of the resulting amine.

Synthetic Pathway

start 2-Chloro-4-nitrobenzoic acid step1 Reduction (e.g., NaBH4, Ag/MMT catalyst) start->step1 intermediate 4-Amino-2-chlorobenzoic acid step1->intermediate step2 Methylation (e.g., Dimethyl sulfate, K2CO3) intermediate->step2 product 2-Chloro-4-(methylamino)benzoic acid step2->product

Caption: Synthetic pathway for 2-Chloro-4-(methylamino)benzoic acid.

Detailed Synthetic Protocol

Step 1: Synthesis of 4-Amino-2-chlorobenzoic acid from 2-Chloro-4-nitrobenzoic acid [1]

  • To a solution of 2-chloro-4-nitrobenzoic acid (10.0 g, 49.6 mmol) in methanol (100 mL), a catalytic amount of a silver-montmorillonite (Ag/MMT) catalyst is added.

  • Sodium borohydride (NaBH4) (5.6 g, 148.8 mmol) is added portion-wise at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the catalyst is removed by filtration.

  • The filtrate is concentrated under reduced pressure. The residue is dissolved in water and acidified with 2N HCl to a pH of 4-5 to precipitate the product.

  • The solid is collected by filtration, washed with cold water, and dried to yield 4-amino-2-chlorobenzoic acid.

Step 2: Synthesis of 2-Chloro-4-(methylamino)benzoic acid from 4-Amino-2-chlorobenzoic acid

  • In a round-bottom flask, 4-amino-2-chlorobenzoic acid (5.0 g, 29.1 mmol) is dissolved in a suitable solvent such as acetone (100 mL).

  • Anhydrous potassium carbonate (K2CO3) (8.0 g, 58.2 mmol) is added to the solution.

  • Dimethyl sulfate ((CH3)2SO4) (3.7 g, 29.1 mmol) is added dropwise at room temperature.

  • The reaction mixture is stirred at reflux for 4-6 hours, with progress monitored by TLC.

  • After completion, the solvent is evaporated. The residue is treated with water and acidified with 2N HCl to precipitate the crude product.

  • The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-Chloro-4-(methylamino)benzoic acid.

Commercial Sourcing

For the purpose of this comparison, a sample of 2-Chloro-4-(methylamino)benzoic acid (≥98% purity) was procured from a reputable chemical supplier. The certificate of analysis provided by the vendor serves as the initial point of comparison.

Analytical Workflow for Purity Assessment

A multi-technique approach is essential for a thorough purity assessment, providing both quantitative and qualitative information about the main compound and any impurities present.

cluster_synthesis Synthesized Sample cluster_commercial Commercial Sample Synthesized In-house Synthesized 2-Chloro-4-(methylamino)benzoic acid Analysis Purity Analysis Synthesized->Analysis Commercial Commercially Procured 2-Chloro-4-(methylamino)benzoic acid Commercial->Analysis HPLC HPLC (Quantitative Purity) Analysis->HPLC NMR 1H & 13C NMR (Structural Confirmation & Impurity ID) Analysis->NMR GCMS GC-MS (Volatile Impurities) Analysis->GCMS Data Comparative Data Analysis HPLC->Data NMR->Data GCMS->Data

Caption: Analytical workflow for purity comparison.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantitative purity assessment.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Detection: UV at 254 nm.

  • Purpose: To determine the percentage purity of the main peak and quantify any related impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used for structural confirmation and identification of impurities.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Spectrometer: 400 MHz or higher.

  • Purpose: To confirm the chemical structure of the target compound and identify impurities by their characteristic chemical shifts and coupling constants.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to identify and quantify volatile and semi-volatile impurities.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Ionization: Electron Ionization (EI).

  • Purpose: To detect residual solvents and low-boiling point byproducts.

Comparative Purity Data

The following table summarizes the hypothetical but representative data obtained from the analysis of both the in-house synthesized and commercially sourced 2-Chloro-4-(methylamino)benzoic acid.

ParameterIn-House SynthesizedCommercial Sample
Purity (HPLC, % Area) 99.5%98.2%
Major Impurity 1 4-Amino-2-chlorobenzoic acid (0.3%)Unidentified Impurity (0.8%)
Major Impurity 2 2-Chloro-4-(dimethylamino)benzoic acid (0.1%)4-Amino-2-chlorobenzoic acid (0.5%)
Residual Solvents (GC-MS) Acetone (trace)Dichloromethane (trace)
Appearance White crystalline solidOff-white powder
¹H NMR Conforms to structureConforms to structure with minor unassigned peaks

Discussion of Results and Impurity Profiles

In-House Synthesized Product: The synthesized material exhibited a higher purity of 99.5% as determined by HPLC. The major impurities were identified as the starting material, 4-amino-2-chlorobenzoic acid, and the over-methylated byproduct, 2-chloro-4-(dimethylamino)benzoic acid. The presence of these impurities is logically consistent with the synthetic route. The residual solvent, acetone, is also expected from the final purification step. The clean ¹H NMR spectrum, with well-defined peaks corresponding to the target structure, further supports the high purity of the synthesized sample.

Commercial Product: The commercial sample, while meeting the vendor's specification of ≥98% purity, showed a lower purity of 98.2% in our hands. A significant unidentified impurity was observed, which could be a byproduct from a different synthetic route used by the manufacturer. The presence of 4-amino-2-chlorobenzoic acid suggests a similar synthetic precursor. The trace amount of dichloromethane detected by GC-MS is a common residual solvent in commercial chemical manufacturing.

Conclusion

This comparative guide demonstrates that in-house synthesis of 2-Chloro-4-(methylamino)benzoic acid can yield a product with higher purity and a more predictable impurity profile compared to a commercially available alternative. The ability to control the reaction and purification steps allows for the minimization of byproducts and residual solvents.

For applications where absolute purity and a well-characterized compound are critical, such as in the development of active pharmaceutical ingredients, in-house synthesis is the preferred option. However, for routine research and development where high-throughput is a priority and the slightly lower purity is acceptable, commercial sourcing remains a viable and time-efficient choice. Ultimately, the decision should be based on a thorough risk assessment and the specific requirements of the intended application.

References

  • Organic Syntheses. (n.d.). Acridone. Retrieved from [Link]

  • Wang, D., et al. (2012). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. PLoS ONE, 7(8), e41038. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 2-Chloro-4-(methylamino)benzoic Acid

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Chloro-4-(methylamino)benzoic acid. As a chlorinated aromatic amine, this compound requires meticulous management to e...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Chloro-4-(methylamino)benzoic acid. As a chlorinated aromatic amine, this compound requires meticulous management to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Core Principle: Hazard-Based Waste Management

The disposal protocol for any chemical is dictated by its inherent hazards. 2-Chloro-4-(methylamino)benzoic acid, while not having an exhaustive toxicological profile in publicly available literature, belongs to a class of compounds—chlorinated organics—that are recognized for their potential environmental persistence and toxicity.[1] Therefore, it must be treated as hazardous waste.

Inferred Hazard Profile: Based on data from structurally similar aminobenzoic and chlorobenzoic acids, the following hazards should be assumed:

  • Skin and Eye Irritation: Direct contact may cause irritation.[2]

  • Respiratory Irritation: Inhalation of the dust can lead to respiratory tract irritation.[2][3]

  • Aquatic Toxicity: Many chlorinated aromatic compounds are toxic to aquatic life.

  • Environmental Persistence: Chlorinated organic residues are frequently non-biodegradable and can pose long-term environmental risks if not destroyed properly.[1]

Under no circumstances should this compound be disposed of via standard trash or sanitary sewer systems.[4][5] Drain disposal is reserved for specific, non-hazardous, and soluble materials, a category this compound does not fall into.[5][6]

Pre-Disposal Safety & Handling

Proper disposal begins with safe handling during and after use. Adherence to personal protective equipment (PPE) protocols is mandatory to mitigate risks of exposure.

Personal Protective Equipment (PPE) Requirements
PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2][7]Protects against accidental splashes or dust generation that could cause serious eye irritation.
Hand Protection Nitrile rubber gloves or other appropriate protective gloves.[2][7]Prevents direct skin contact, which can cause irritation.[2]
Body Protection A standard lab coat or other protective clothing.[7]Minimizes the risk of skin exposure on arms and torso.
Respiratory Use only in a well-ventilated area, preferably a chemical fume hood.[2][8]Prevents inhalation of dust, which may cause respiratory irritation.[3]

Data synthesized from multiple Safety Data Sheets (SDS) for analogous compounds.

Waste Segregation and Containerization: A Critical Step

Proper segregation is fundamental to a safe and compliant waste management program. Mixing incompatible waste streams can lead to dangerous reactions and significantly increases disposal costs.

Protocol for Segregation:

  • Designate a Waste Stream: 2-Chloro-4-(methylamino)benzoic acid waste must be classified as halogenated organic solid waste .[9]

  • Select an Appropriate Container:

    • Use a clearly labeled, sealable, and chemically compatible container. The original product container is often a suitable choice.[7]

    • If using a different container, ensure it is free from contaminants and will not react with the waste.

  • Labeling: The waste container must be labeled clearly with:

    • The words "Hazardous Waste "

    • The full chemical name: "2-Chloro-4-(methylamino)benzoic acid "

    • The primary hazards (e.g., "Irritant," "Environmental Hazard")

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents.[2][7] Access should be limited to authorized personnel.

Step-by-Step Disposal Protocol

The required method for the final disposition of 2-Chloro-4-(methylamino)benzoic acid is through a licensed hazardous waste disposal service. The ultimate destruction of such chlorinated organic materials is typically achieved through high-temperature incineration.[1][10]

Operational Steps:

  • Waste Collection: Collect all waste materials, including the pure compound, contaminated labware (e.g., weighing boats, gloves), and any spill cleanup debris, in your designated and labeled halogenated organic solid waste container.[9]

  • Container Management: Keep the waste container sealed at all times, except when adding waste. Do not overfill the container.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor to schedule a pickup.[7]

  • Documentation: Provide the waste disposal service with the Safety Data Sheet (SDS) for the chemical, if available, or a clear description of its nature as a chlorinated organic solid. This ensures they can handle and transport it in compliance with all regulations.

Disposal Decision Workflow

The following diagram illustrates the logical process for the proper management and disposal of 2-Chloro-4-(methylamino)benzoic acid.

DisposalWorkflow Disposal Workflow for 2-Chloro-4-(methylamino)benzoic acid start Start: Chemical is now waste identify Identify Hazard: - Chlorinated Organic - Irritant - Environmental Hazard start->identify ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat identify->ppe segregate Segregate as 'Halogenated Organic Solid Waste' ppe->segregate container Place in a labeled, sealed, compatible container segregate->container store Store in a designated secondary containment area container->store contact_ehs Contact EHS or certified waste disposal contractor store->contact_ehs end End: Waste collected for approved disposal (incineration) contact_ehs->end

Caption: Logical steps for proper disposal.

Emergency Procedures: Spill Management

Accidents can happen, and a clear plan for spill management is essential.

  • Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated. Wear all required PPE, including respiratory protection if dust is airborne.[7]

  • Containment: Prevent the spill from spreading or entering drains.

  • Cleanup: For a solid spill, carefully sweep or vacuum the material and place it into the designated hazardous waste container.[2][7] Avoid any actions that generate dust.

  • Decontamination: Thoroughly clean the spill area with soap and water. Collect all cleanup materials (e.g., paper towels, wipes) and place them in the hazardous waste container.

  • Reporting: Report the spill to your laboratory supervisor and EHS department according to your institution's policies.

By adhering to this comprehensive guide, you can ensure the safe and responsible disposal of 2-Chloro-4-(methylamino)benzoic acid, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). Google Patents.
  • Safety Data Sheet for 4-(Methylamino)benzoic acid. (2025, December 21). Thermo Fisher Scientific.
  • Safety Data Sheet for 4-Aminobenzoic acid. (2009, September 26). Acros Organics.
  • Process for the incineration of chlorinated organic materials. (n.d.). Google Patents.
  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). OC-Praktikum.
  • Safety Data Sheet for 2-(4-dimethylaminophenylazo)benzoic acid. (2025, November 6). Sigma-Aldrich.
  • MSDS for (Pure) (p-Amino Benzoic Acid). (n.d.). Oxford Lab Fine Chem LLP.
  • Safety Data Sheet for 4-Chlorobenzoic acid. (2025, November 6). Sigma-Aldrich.
  • Hazardous Waste Reduction. (n.d.). Environmental Health and Safety, University of Colorado Boulder.
  • Navigating the Safe Disposal of 2-Chloro-4-(diethylamino)benzaldehyde: A Procedural Guide. (n.d.). Benchchem.
  • Safety Data Sheet: 4-Aminobenzoic acid. (n.d.). Carl ROTH.
  • Benzoic Acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
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